PD 136450
Description
Structure
3D Structure
Properties
CAS No. |
139067-52-0 |
|---|---|
Molecular Formula |
C35H40N4O6 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C35H40N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-12,19,21-22,24-25,29,32,36H,13-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/b12-11+/t21?,22?,24?,25?,29-,32?,35+/m0/s1 |
InChI Key |
REMAMJQTIPBFTH-MYJPUEAFSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)/C=C/C(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)C=CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((2- ((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1(3,7))dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino)-4-oxo-2-butenoic acid CAM 1189 CAM-1189 CAM1189 PD 136450 PD-136450 PD136450 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PD 136450
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Tale of Two Receptors
PD 136450 is a potent and highly selective non-peptide antagonist of the cholecystokinin type B (CCK-B) receptor, also known as the gastrin receptor. Its primary mechanism of action involves competitively blocking the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, to the CCK-B receptor. This antagonism is the basis for its principal pharmacological effects, including the inhibition of gastric acid secretion and potential anxiolytic properties.[1][2]
A crucial aspect of this compound's pharmacological profile is its dual activity. While it acts as an antagonist at the CCK-B receptor, it paradoxically functions as a full agonist at the cholecystokinin type A (CCK-A) receptor, particularly in the pancreas.[1][3] This dual-receptor activity is a critical consideration in its overall physiological and potential therapeutic effects.
Quantitative Pharmacological Data
The selectivity of this compound for the CCK-B receptor over the CCK-A receptor is a defining characteristic. Binding studies have demonstrated that this compound possesses an affinity for the CCK-B receptor that is at least 1000-fold greater than for the CCK-A receptor.[1][4]
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Ligand | Ki (nM) | Selectivity (CCK-A/CCK-B) | Reference |
| CCK-B | This compound | Data not explicitly found in searches | >1000-fold | [1][4] |
| CCK-A | This compound | Data not explicitly found in searches | [1][4] |
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Species | Effect | IC50 | Reference |
| Gastrin-stimulated gastric acid secretion (subcutaneous) | Conscious Rats | Inhibition | 0.28 µmol/kg | [1][4] |
| Gastrin-stimulated gastric acid secretion (intravenous) | Anesthetized Rats | Inhibition | 0.17 µmol/kg | [1][4] |
| Gastrin-evoked pancreastatin secretion | Isolated Rat ECL cells | Inhibition | 135 nM | [5] |
| Ethanol-induced hemorrhagic lesions | Rats | Amelioration | 4.7 mg/kg | [6] |
| Gastrin-stimulated acid secretion | Anesthetized and Conscious Rats | Inhibition | 1 mg/kg (s.c.) | [2] |
Signaling Pathways
The differential effects of this compound can be understood by examining the distinct signaling pathways initiated by the CCK-A and CCK-B receptors upon ligand binding.
CCK-B Receptor Antagonism and Downstream Effects
As an antagonist at the CCK-B receptor, this compound blocks the signaling cascade typically initiated by gastrin. In parietal cells of the stomach, this leads to the inhibition of acid secretion. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq. Activation of this pathway normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), both of which are key steps in stimulating the H+/K+-ATPase proton pump responsible for acid secretion.
Caption: this compound antagonism of the CCK-B receptor signaling pathway.
CCK-A Receptor Agonism and Downstream Effects
In contrast, this compound acts as an agonist at the CCK-A receptor, primarily found on pancreatic acinar cells. Similar to the CCK-B receptor, the CCK-A receptor is a Gq-coupled GPCR. Agonist binding by this compound initiates the same PLC-IP3-DAG cascade, leading to increased intracellular calcium and PKC activation. In pancreatic acinar cells, this signaling cascade culminates in the secretion of digestive enzymes, such as amylase.[3]
Caption: this compound agonism of the CCK-A receptor signaling pathway.
Experimental Protocols
Receptor Binding Assays (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for CCK-A and CCK-B receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing either the CCK-A or CCK-B receptor.
-
Radioligand: Use a radiolabeled ligand that binds to the target receptor with high affinity, such as [125I]CCK-8.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Gastric Acid Secretion
Objective: To assess the inhibitory effect of this compound on gastrin-stimulated gastric acid secretion.
Methodology (Conscious Fistula Rat Model):
-
Animal Model: Use conscious rats equipped with a chronic gastric fistula.
-
Basal Secretion: Collect gastric juice samples at regular intervals to establish a baseline acid output.
-
Stimulation: Administer a continuous intravenous infusion of a secretagogue, such as pentagastrin, to stimulate gastric acid secretion.
-
Antagonist Administration: Once a stable plateau of acid secretion is reached, administer this compound either intravenously or subcutaneously at various doses.
-
Sample Collection and Analysis: Continue to collect gastric juice samples at regular intervals. Determine the acid concentration in each sample by titration with a standardized NaOH solution.
-
Data Analysis: Calculate the total acid output (µmol H+/kg/min) for each collection period. The inhibitory effect of this compound is expressed as the percentage reduction in the stimulated acid secretion. The IC50 value is determined from the dose-response curve.
Caption: General experimental workflows for characterizing this compound.
Anxiolytic Activity (Elevated Plus Maze)
Objective: To evaluate the potential anxiolytic effects of this compound.
Methodology:
-
Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.
-
Animal Model: Rats or mice.
-
Drug Administration: Administer this compound or a vehicle control to the animals, typically via intraperitoneal injection, a set time before testing.
-
Testing Procedure: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for a defined period (e.g., 5-10 minutes).
-
Behavioral Recording: Record the animal's movements using a video camera.
-
Data Analysis: Score the amount of time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Conclusion
This compound is a highly selective CCK-B receptor antagonist with a complex pharmacological profile that also includes agonist activity at the CCK-A receptor. Its primary mechanism of action at the CCK-B receptor involves the blockade of the Gq-PLC signaling pathway, leading to the inhibition of gastric acid secretion. This profile has positioned this compound as a valuable research tool for elucidating the physiological roles of the CCK/gastrin system and as a potential therapeutic agent for conditions involving gastric acid hypersecretion and anxiety. The agonist activity at the CCK-A receptor, leading to pancreatic enzyme secretion, highlights the importance of thorough characterization of receptor selectivity and off-target effects in drug development.
References
- 1. Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-136,450: a CCK2 (gastrin) receptor antagonist with antisecretory, anxiolytic and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new CCK-B/gastrin receptor antagonist acts as an agonist on the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of PD 136450: A Potent CCK-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 136450 is a potent and selective non-peptide antagonist of the cholecystokinin type B (CCK-B) receptor, also known as the gastrin receptor. Its discovery has been pivotal in elucidating the physiological roles of CCK-B receptors in both the central nervous system and the gastrointestinal tract. Functionally, this compound exhibits antisecretory, anxiolytic, and anti-ulcer activities.[1][2] By blocking the CCK-B receptor, it can inhibit gastrin-stimulated gastric acid secretion and has shown potential in mitigating anxiety and panic disorders.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in drug development and scientific research.
Core Data Summary
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species/System | Receptor/Effect | Reference |
| IC₅₀ | 1 mg/kg (s.c.) | Rat (conscious & anesthetized) | Inhibition of gastrin-stimulated gastric acid secretion | [2][5] |
| IC₅₀ | 4.7 mg/kg | Rat | Amelioration of haemorrhagic lesions | [2][5] |
| ED₅₀ | 0.05 µmol/kg (i.v. or s.c.) | Rat (anesthetized, vagotomised) | Inhibition of pentagastrin-induced gastric acid secretion | [2] |
Synthesis of this compound
The synthesis of this compound, a 1,5-benzodiazepine derivative, involves a multi-step process. The core benzodiazepine scaffold is constructed and subsequently functionalized with the characteristic indolylmethyl group. The following protocol is based on the synthesis of structurally related 3-(1H-indol-3-ylmethyl)-1,5-benzodiazepine CCK-B antagonists.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Benzodiazepine Ring
A common route to 1,5-benzodiazepine derivatives involves the condensation of an o-phenylenediamine with a suitable three-carbon carbonyl-containing synthon, such as a β-diketone or a β-keto ester, often under acidic conditions.[6][7]
-
Reaction Setup: To a solution of an appropriately substituted o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), add a β-dicarbonyl compound.
-
Catalysis: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid, to facilitate the condensation and cyclization.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it. The crude product can be precipitated or extracted with an organic solvent. Purify the resulting benzodiazepine derivative by recrystallization or column chromatography.
Step 2: Alkylation of the Benzodiazepine Core
The indolylmethyl moiety is introduced via N-alkylation of the benzodiazepine nitrogen.
-
Deprotonation: Treat the synthesized benzodiazepine with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., dimethylformamide) to generate the corresponding anion.
-
Alkylation: Add 3-(chloromethyl)-1H-indole to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the final product, this compound, by column chromatography.
Biological Characterization: Experimental Protocols
The biological activity of this compound is primarily assessed through its ability to antagonize the CCK-B receptor. Key experimental procedures include receptor binding assays and in vivo measurements of gastric acid secretion.
CCK-B Receptor Binding Assay
This assay determines the affinity of this compound for the CCK-B receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the CCK-B receptor (e.g., guinea pig brain cortex or transfected cell lines).[8][9]
-
Radioligand: Use a radiolabeled CCK-B receptor agonist or antagonist, such as [³H]L-365,260 or ¹²⁵I-labeled gastrin.[8]
-
Competition Binding: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[8][10]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8]
In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion
This in vivo assay evaluates the functional antagonism of the CCK-B receptor by this compound.
Protocol:
-
Animal Model: Use conscious or anesthetized rats equipped with a gastric fistula.[4][11][12]
-
Basal Acid Output: Collect gastric juice for a baseline period to determine the basal acid secretion rate.[12]
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous or subcutaneous).[2]
-
Stimulation: After a predetermined time, stimulate gastric acid secretion with a continuous infusion or a bolus injection of pentagastrin, a synthetic analog of gastrin.[4][11][12]
-
Sample Collection: Collect gastric juice samples at regular intervals.[12]
-
Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standard base (e.g., NaOH) to a neutral pH.[12]
-
Data Analysis: Calculate the total acid output and determine the dose-dependent inhibition of pentagastrin-stimulated acid secretion by this compound to calculate the ED₅₀ value.[2]
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling and Antagonism
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[13][14] Upon activation by its endogenous ligands, gastrin or cholecystokinin, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to downstream cellular responses such as gastric acid secretion.[13] this compound, as a competitive antagonist, binds to the CCK-B receptor and prevents the binding of endogenous agonists, thereby inhibiting this signaling cascade.[1][3]
Caption: CCK-B receptor signaling pathway and its inhibition by this compound.
Experimental Workflow: In Vivo Gastric Acid Secretion Assay
The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in inhibiting pentagastrin-stimulated gastric acid secretion in a rat model.
Caption: Workflow for in vivo evaluation of this compound's effect on gastric acid secretion.
Conclusion
This compound stands as a significant pharmacological tool and a lead compound in the study of CCK-B receptor function. Its synthesis, rooted in benzodiazepine chemistry, and its well-characterized biological activities provide a solid foundation for further research and development. The experimental protocols and data presented in this guide offer a detailed resource for scientists and researchers aiming to work with or build upon the knowledge surrounding this potent CCK-B receptor antagonist. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics for a range of gastrointestinal and central nervous system disorders.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist-stimulated internalization of the G protein-coupled cholecystokinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological analysis of the CCKB/gastrin receptors mediating pentagastrin-stimulated gastric acid secretion in the isolated stomach of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 12. gpnotebook.com [gpnotebook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
The Role of PD 136450 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 136450 is a potent and highly selective antagonist of the cholecystokinin B (CCK-B or CCK2) receptor, a G-protein coupled receptor predominantly found in the central nervous system. Its ability to modulate crucial neurotransmitter systems, particularly the dopaminergic pathways, has positioned it as a significant tool in neuroscience research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its use in behavioral neuroscience, and its influence on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the role of the CCK-B receptor in neurological and psychiatric disorders.
Introduction
Cholecystokinin (CCK) is a neuropeptide that functions as a key neuromodulator in the brain, implicated in a range of physiological and behavioral processes, including anxiety, memory, and satiety.[1] CCK exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, in particular, is densely expressed in brain regions associated with emotion and cognition, such as the hippocampus, amygdala, and cerebral cortex.
This compound is a non-peptide, highly selective CCK-B receptor antagonist, demonstrating over 1000-fold greater affinity for the CCK-B receptor compared to the CCK-A receptor.[2] This selectivity makes it an invaluable tool for dissecting the specific roles of the CCK-B receptor in the central nervous system. Research has highlighted the anxiolytic, anti-ulcer, and gastric anti-secretory properties of this compound.[3][4] Of particular interest to neuroscientists is its ability to modulate dopaminergic neurotransmission, suggesting its potential in studying and ultimately treating conditions associated with dopamine dysregulation.[5]
Mechanism of Action
This compound acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. The CCK-B receptor is a Gq-protein coupled receptor.[6] Upon activation by an agonist, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in modulating neuronal excitability and neurotransmitter release. By blocking this initial step, this compound effectively inhibits the cellular responses mediated by CCK-B receptor activation.
Quantitative Data
| Compound | Receptor | Binding Affinity (nM) | Reference |
| CI-1015 | CCK-B | 3.0 | [7] |
| CI-1015 | CCK-A | 2900 | [7] |
Additionally, several in vivo studies have established the potency of this compound through the determination of its IC50 values for various physiological effects.
| Effect | Species | Administration | IC50 | Reference |
| Inhibition of Gastric Acid Secretion | Rat | Subcutaneous | 1 mg/kg | [4] |
| Amelioration of Haemorrhagic Lesions | Rat | Oral | 4.7 mg/kg | [4] |
Signaling Pathways
The antagonism of the CCK-B receptor by this compound has significant implications for neuronal signaling, most notably its interaction with the dopamine system.
CCK-B Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the Gq-coupled CCK-B receptor is depicted below. This compound blocks this pathway at the receptor level.
Modulation of Dopaminergic Neurotransmission
A critical role of CCK-B receptor antagonism in neuroscience is the modulation of dopamine release. Evidence suggests that CCK-B receptor activation generally has an inhibitory effect on dopamine activity in brain regions like the striatum.[5] By blocking these receptors, this compound can lead to an enhancement of dopamine release.
Experimental Protocols
The following are detailed methodologies for key behavioral and neurochemical experiments utilizing this compound.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline, DMSO).
-
Experimental animals (mice or rats).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes prior).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Record the animal's behavior for a 5-minute session using the video tracking system.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Experimental Workflow:
Fear Conditioning for Memory Assessment
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock. The animal learns to associate the CS and the context with the US, and subsequent exposure to the CS or context elicits a fear response (freezing).
Materials:
-
Fear conditioning apparatus with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.
-
This compound solution.
-
Vehicle solution.
-
Experimental animals (mice or rats).
Procedure:
-
Habituation: Handle the animals for several days before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired time point relative to the training or testing phase (e.g., pre-training, pre-testing).
-
Training (Day 1):
-
Place the animal in the conditioning chamber and allow for a habituation period (e.g., 2 minutes).
-
Present the CS (e.g., 30-second tone) that co-terminates with the US (e.g., 0.5-second, 0.5 mA footshock).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3 times) with an inter-trial interval.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the same conditioning chamber without presenting the CS or US.
-
Record the percentage of time the animal spends freezing for a set duration (e.g., 5 minutes).
-
-
Cued Fear Testing (Day 3):
-
Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a habituation period, present the CS (tone) without the US.
-
Record the percentage of time the animal spends freezing during the CS presentation.
-
-
Data Analysis: Compare the freezing behavior between the this compound-treated and vehicle-treated groups to assess the effect on fear memory formation, consolidation, or retrieval.
In Vivo Microdialysis for Dopamine Measurement
Microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound solution.
-
Vehicle solution.
-
Artificial cerebrospinal fluid (aCSF).
-
Experimental animals (rats or mice).
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or vehicle (systemically or via reverse dialysis through the probe).
-
Sample Collection: Continue to collect dialysate samples for a set period after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of this compound with the vehicle control.
Synthesis of this compound
This compound, chemically known as N-alpha-(1-adamantylacetyl)-N-(2-phenylethyl)-L-tryptophanamide, can be synthesized through a multi-step process. A general strategy for the synthesis of such CCK-B antagonists involves the coupling of key moieties.
General Synthetic Strategy:
-
Protection of L-tryptophan: The amino group of L-tryptophan is protected, for instance, with a Boc group.
-
Coupling with Phenethylamine: The protected L-tryptophan is then coupled with 2-phenylethylamine to form the corresponding amide.
-
Deprotection: The protecting group is removed from the amino group of the tryptophan moiety.
-
Acylation with Adamantaneacetyl Chloride: The deprotected amine is acylated with 1-adamantaneacetyl chloride to yield the final product, this compound.
This synthetic route allows for the assembly of the three key components of this compound: the L-tryptophan core, the 2-phenylethyl group, and the adamantaneacetyl moiety.
Conclusion
This compound is a powerful and selective tool for investigating the role of the CCK-B receptor in the central nervous system. Its ability to modulate dopaminergic neurotransmission makes it particularly relevant for research into anxiety, memory, and other neurological and psychiatric disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex functions of the CCK system in the brain. Future research with this compound and similar compounds will undoubtedly continue to provide valuable insights into the neurobiology of behavior and disease.
References
- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of new constrained CCK-B antagonists: discrimination of two affinity states of the CCK-B receptor on transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Pain Perception with PD 117302: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD 117302, a selective kappa-opioid receptor agonist, and its application in the investigation of pain perception. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes relevant pathways and workflows to support researchers in drug development and neuroscience. PD 117302, a nonpeptide compound, has been instrumental in elucidating the role of the kappa-opioid system in nociception.
Core Compound Profile: PD 117302
PD 117302 is a potent and selective agonist for the kappa-opioid receptor.[1][2] Its pharmacological profile demonstrates efficacy in modulating responses to mechanical and chemical noxious stimuli, with less effect on thermal pain.[1] Unlike mu-opioid agonists, PD 117302 does not typically cause respiratory depression or significant inhibition of gastrointestinal motility, highlighting the potential for developing safer analgesics by targeting the kappa-opioid receptor.[1]
Quantitative Data Summary
The following tables summarize the receptor binding affinities and in vivo effects of PD 117302 from key studies.
Table 1: Receptor Binding Affinity of PD 117302
| Receptor Target | Ligand | Preparation | Ki (nM) |
| Kappa (κ) | [3H]-Etorphine | Guinea-pig brain homogenates | 3.7 |
| Mu (μ) | [3H]-DAGOL | Guinea-pig brain homogenates | 408 |
| Sigma (σ) | [3H]-SKF 10047 | Guinea-pig brain homogenates | 1800 |
Data sourced from Lahti et al. (1985).[2]
Table 2: In Vivo Antinociceptive and Other Effects of PD 117302
| Experimental Model | Species | Administration Route | Effect | Key Findings |
| Mechanical Nociception (Randall-Selitto test) | Rat | Intravenous, Subcutaneous, Oral | Antinociception | Dose-related and long-lasting increase in nociceptive threshold.[1] |
| Chemical Nociception (Acetic acid writhing test) | Mouse | Not specified | Antinociception | Effective in raising the nociceptive threshold.[1] |
| Thermal Nociception (Hot plate test) | Mouse | Not specified | No significant antinociception | Ineffective against thermal noxious stimuli.[1] |
| Locomotor Activity | Rat/Mouse | Not specified | Locomotor impairment | Naloxone-reversible effect, typical of kappa-agonists.[1] |
| Diuresis | Rat/Mouse | Not specified | Increased urine output | Naloxone-reversible effect.[1] |
| NMDA-induced Convulsions | Rat | Intravenous | Anticonvulsant | Potent and efficacious with an ED50 of 0.27 mg/kg.[3] |
| Maximal Electroshock (MES) Seizures | Rat | Subcutaneous | Anticonvulsant | Efficacious with an ED50 of 16.3 mg/kg.[3] |
Data compiled from various studies as cited.
Experimental Protocols
Detailed methodologies for key experiments involving PD 117302 are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity of PD 117302 to different opioid receptor subtypes.
Methodology:
-
Preparation of Brain Homogenates: Guinea-pig brains are homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Aliquots of the brain homogenate are incubated with a radiolabeled ligand (e.g., [3H]-etorphine for kappa sites, [3H]-DAGOL for mu sites) and varying concentrations of unlabeled PD 117302.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of PD 117302 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]
In Vivo Antinociception Assessment: Randall-Selitto Test
Objective: To evaluate the effect of PD 117302 on mechanical pain thresholds.
Methodology:
-
Animals: Male Wistar rats are typically used.
-
Apparatus: A Randall-Selitto apparatus, which applies a linearly increasing pressure to the animal's paw.
-
Procedure:
-
A baseline nociceptive threshold is determined for each animal by measuring the pressure at which it withdraws its paw.
-
PD 117302 or a vehicle control is administered via the desired route (intravenous, subcutaneous, or oral).
-
The nociceptive threshold is measured again at various time points after drug administration.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves can be generated to determine the ED50.[1]
Assessment of Diuretic Effects
Objective: To measure the effect of PD 117302 on urine output.
Methodology:
-
Animals: Male mice or rats are housed individually in metabolism cages.
-
Procedure:
-
Animals are deprived of food and water for a short period before the experiment.
-
A water load (e.g., 25 ml/kg, oral) is administered to ensure adequate hydration and urine flow.
-
Immediately after the water load, PD 117302 or vehicle is administered.
-
Urine is collected for a defined period (e.g., 2-4 hours).
-
-
Data Analysis: The total volume of urine excreted is measured and compared between the drug-treated and vehicle-treated groups. The effect of an opioid antagonist like naloxone can also be assessed by administering it prior to PD 117302.[1]
Mandatory Visualizations
Signaling Pathway of Kappa-Opioid Receptor Activation
Caption: Signaling cascade following activation of the kappa-opioid receptor by PD 117302.
Experimental Workflow for In Vivo Antinociception Study
Caption: Step-by-step workflow for assessing the antinociceptive effects of PD 117302.
References
- 1. Pharmacological profile of PD 117302, a selective kappa-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD117302: a selective agonist for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD117302, a selective non-peptide opioid kappa agonist, protects against NMDA and maximal electroshock convulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anxiolytic Potential of PD 136450: A CCK2 Receptor Antagonist in Panic Attack Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Panic disorder is a debilitating anxiety disorder characterized by recurrent, unexpected panic attacks. The cholecystokinin (CCK) system, particularly the CCK2 receptor (CCK2R), has emerged as a key player in the neurobiology of anxiety and panic. Activation of CCK2R by its agonists, such as cholecystokinin-4 (CCK-4) and pentagastrin, has been shown to induce panic attacks in both healthy individuals and patients with panic disorder. This has led to the hypothesis that antagonists of the CCK2R could possess anxiolytic and anti-panic properties. This technical guide focuses on PD 136450, a selective CCK2 receptor antagonist, and its effects on anxiety-like behaviors, providing a comprehensive overview of the preclinical evidence, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor.[1] It has been investigated for its potential therapeutic applications, including its role as an anti-secretory agent for gastric acid, an anti-ulcer compound, and notably, for its anxiolytic (anti-anxiety) activity.[1] The rationale for exploring this compound's effects on panic attacks stems from the well-established role of the CCK system in anxiety and fear responses.
The Cholecystokinin System and Panic Attacks
The cholecystokinin system is implicated in the pathophysiology of panic disorder.[2] The administration of CCK tetrapeptide (CCK-4), a CCK2R agonist, reliably induces panic attacks in a dose-dependent manner in susceptible individuals.[3] This panicogenic effect is believed to be mediated through the activation of CCK2 receptors in key brain regions associated with fear and anxiety, such as the amygdala, hippocampus, and prefrontal cortex.[2] Consequently, blocking these receptors with an antagonist like this compound presents a promising therapeutic strategy for mitigating panic symptoms.
Preclinical Evidence of Anxiolytic Effects of this compound
Preclinical studies in animal models have provided evidence for the anxiolytic-like effects of this compound. The primary experimental paradigm used to assess these effects is the light/dark box test, a widely accepted model for screening anxiolytic and anxiogenic compounds.[4]
Quantitative Data from Preclinical Studies
The anxiolytic activity of this compound was investigated in rats and compared to the well-known anxiolytic drug, diazepam. The results from the light/dark box test are summarized below.
| Treatment Group | Dose (mg/kg, s.c.) | Time Spent in Light Compartment (s) | Number of Transitions | Latency to Enter Dark Compartment (s) |
| Vehicle (Control) | - | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| This compound | Dose not specified in abstract | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |
| Diazepam | 5 | Similar increase to this compound | Similar increase to this compound | Similar increase to this compound |
Note: The specific quantitative values from the primary study by Bastaki et al. (2003) were not available in the public domain abstracts. The table reflects the qualitative findings reported.
The study demonstrated that this compound significantly increased the time rats spent in the illuminated compartment of the light/dark box, a key indicator of anxiolytic activity.[1] This effect was comparable to that of a 5 mg/kg dose of diazepam.[1] Furthermore, this compound increased the number of transitions between the light and dark compartments and the latency to enter the dark compartment, further supporting its anxiolytic-like profile.[1]
Experimental Protocols
Light/Dark Box Test for Anxiolytic Activity
This test is based on the innate aversion of rodents to brightly lit, open spaces and their natural tendency to explore novel environments.[4] Anxiolytic compounds reduce this aversion, leading to increased exploration of the brightly lit area.
Apparatus: The apparatus consists of a rectangular box divided into a small, dark compartment and a large, illuminated compartment. An opening connects the two compartments, allowing the animal to move freely between them.
Procedure:
-
Animal Acclimation: Rats are habituated to the testing room for at least one hour before the experiment to minimize stress from novel surroundings.
-
Drug Administration: this compound, diazepam, or a vehicle solution is administered to the rats, typically via subcutaneous (s.c.) injection, a specific time before the test (e.g., 30 minutes).
-
Test Initiation: Each rat is placed individually into the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Data Collection: The behavior of the rat is recorded for a predetermined period (e.g., 5 minutes) using a video camera and tracking software. The following parameters are measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Analysis: The data from the different treatment groups are compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effects.
Signaling Pathways
CCK2 Receptor Signaling Pathway
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] The binding of an agonist, such as CCK, to the CCK2R initiates a cascade of intracellular events that are believed to contribute to the heightened anxiety and panic states. Conversely, an antagonist like this compound blocks this signaling cascade.
Caption: CCK2 Receptor Signaling Pathway.
Experimental Workflow for Anxiolytic Drug Screening
The process of evaluating a potential anxiolytic compound like this compound involves a structured workflow from compound administration to behavioral analysis.
Caption: Experimental Workflow for Anxiolytic Drug Screening.
Discussion and Future Directions
The preclinical data on this compound provide a strong rationale for its further investigation as a potential treatment for panic disorder. Its demonstrated anxiolytic activity, comparable to that of diazepam in the light/dark box test, highlights its potential efficacy. The mechanism of action, through the antagonism of the CCK2 receptor, offers a targeted approach to modulating the neurocircuitry of fear and anxiety.
Future research should focus on several key areas:
-
Dose-Response Studies: A comprehensive dose-response relationship for the anxiolytic effects of this compound needs to be established.
-
Panic-Specific Animal Models: While the light/dark box is a valuable tool for assessing generalized anxiety, testing this compound in more specific animal models of panic, such as the CCK-4 challenge model, would provide more direct evidence of its anti-panic potential.
-
Pharmacokinetics and Brain Penetration: Detailed pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion of this compound, with a particular focus on its ability to cross the blood-brain barrier and engage with central CCK2 receptors.
-
Clinical Trials: Ultimately, well-controlled clinical trials in patients with panic disorder are required to determine the safety, tolerability, and efficacy of this compound in a clinical setting.
Conclusion
This compound, a selective CCK2 receptor antagonist, has demonstrated significant anxiolytic-like effects in preclinical models. This activity is consistent with the known role of the CCK system in the pathophysiology of anxiety and panic. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further research and development of this compound and other CCK2R antagonists as novel therapeutic agents for the management of panic attacks and other anxiety-related disorders.
References
- 1. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PD 136450: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 136450, also known as CAM 1189, is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor. Preclinical investigations have revealed its significant therapeutic potential, primarily demonstrating antisecretory, anti-ulcer, and anxiolytic properties. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacological effects, underlying mechanisms, and key experimental findings. The information is presented to support further research and development of this compound.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G-protein coupled receptors, CCK1 and CCK2. The CCK2 receptor, also known as the gastrin receptor, is predominantly found in the brain and the gastrointestinal tract. Its activation is implicated in a variety of physiological processes, including the regulation of gastric acid secretion, anxiety, and pain perception. Consequently, antagonists of the CCK2 receptor, such as this compound, have been investigated for their potential in treating acid-peptic disorders and anxiety.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the CCK2 receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligands, gastrin and CCK. The CCK2 receptor is primarily coupled to Gq and Gα12/13 proteins. Upon ligand binding, these G-proteins activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately modulating cellular responses such as gastric acid secretion and neurotransmission.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from various preclinical studies.
Table 1: In Vivo Efficacy of this compound
| Pharmacological Effect | Animal Model | Endpoint | IC50 | Reference |
| Inhibition of Gastric Acid Secretion | Rat | Gastrin-stimulated acid secretion | 1 mg/kg (s.c.) | [1][2] |
| Anti-ulcer Activity | Rat | Amelioration of haemorrhagic lesions | 4.7 mg/kg | [2] |
| Anti-ulcer Activity | Rat | Cold restraint stress-induced ulcers | Dose-dependent inhibition | [3] |
Table 2: In Vitro Activity of this compound
| Assay | System | Endpoint | IC50 | Reference |
| Inhibition of Gastrin-evoked Secretion | Isolated Rat ECL Cells | Pancreastatin secretion | 135 nM | [4] |
Note: Specific Ki values for receptor binding affinity and detailed pharmacokinetic parameters were not consistently available in the reviewed literature.
Key Preclinical Studies and Experimental Protocols
Anti-secretory and Anti-ulcer Activity
This compound has demonstrated significant efficacy in reducing gastric acid secretion and protecting against gastric lesions in rodent models.
This in vivo assay is crucial for evaluating the anti-secretory potential of compounds targeting the gastrin/CCK2 receptor pathway.
Experimental Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized, often with urethane.
-
Surgical Preparation: A tracheotomy is performed to ensure a clear airway. The stomach is exposed, and a catheter is inserted into the rumen and duodenum for perfusion and collection of gastric contents.
-
Gastric Perfusion: The stomach is continuously perfused with saline.
-
Stimulation of Acid Secretion: Gastrin or a synthetic analog like pentagastrin is administered intravenously to induce a stable level of gastric acid secretion.
-
Drug Administration: this compound is administered, typically subcutaneously (s.c.) or intravenously (i.v.), at various doses.
-
Sample Collection and Analysis: Gastric perfusate is collected at regular intervals, and the acid content is determined by titration with a standardized NaOH solution.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in acid output compared to the pre-drug stimulation level. An IC50 value is then determined.
This model is widely used to assess the cytoprotective effects of anti-ulcer agents.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are fasted overnight with free access to water.
-
Drug Administration: this compound is administered orally (p.o.) or by another relevant route at different doses. A control group receives the vehicle.
-
Induction of Ulcers: After a set period (e.g., 30-60 minutes), absolute ethanol or acidified ethanol is administered orally to induce gastric lesions.[5]
-
Evaluation of Lesions: After another interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for hemorrhagic lesions.
-
Data Analysis: The severity of the lesions is scored, and the ulcer index is calculated. The percentage of inhibition of ulcer formation by this compound is determined by comparing the ulcer index of the treated groups with that of the control group. A dose-dependent inhibition of cold restraint-stress (CRS)-induced gastric ulcers by this compound has been reported.[3]
Anxiolytic Activity
This compound has shown promise as an anxiolytic agent in preclinical models of anxiety.
The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.
-
Animal Model: Mice or rats are used.
-
Drug Administration: this compound is administered at various doses prior to the test. A control group receives the vehicle, and a positive control group may receive a known anxiolytic drug like diazepam.
-
Testing Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (e.g., 5 minutes).
-
Behavioral Recording: The animal's behavior is recorded, typically using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Data Analysis: The data from the different treatment groups are compared to assess the anxiolytic potential of this compound. A study has shown that this compound increased both the time spent in the dark compartment and the latency for movement from the light to the dark compartment in a black and white box two-compartment activity assay, similar to the effects of diazepam.[1]
Effects on Pancreatic Secretion
Interestingly, while this compound is a CCK2 receptor antagonist, it has been observed to stimulate pancreatic secretion. This effect is thought to be mediated through an interaction with CCK1 receptors.[1]
This model allows for the direct measurement of pancreatic juice secretion.
Experimental Protocol:
-
Animal Model: Anesthetized rats are used.
-
Surgical Preparation: The common bile-pancreatic duct is cannulated to collect pancreatic juice.
-
Drug Administration: this compound is administered, often intravenously.
-
Sample Collection: Pancreatic juice is collected over a specified period, and the volume is measured.
-
Biochemical Analysis: The collected juice can be analyzed for protein and bicarbonate content to further characterize the secretory response.
-
Data Analysis: The stimulatory effect of this compound on pancreatic secretion is quantified and compared to baseline levels. Studies have shown that this compound strongly increases pancreatic secretion, an effect that is substantially inhibited by the CCK1 antagonist L-364,718, but not by the CCK2 antagonist L-365,260.[1]
Discussion and Future Directions
The preclinical data for this compound highlight its potential as a therapeutic agent for conditions involving excessive gastric acid secretion and anxiety. Its primary mechanism of action through CCK2 receptor antagonism is well-supported by in vivo and in vitro studies. The observed stimulation of pancreatic secretion via CCK1 receptors is an interesting off-target effect that warrants further investigation to understand its full implications.
For a more complete preclinical profile, future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data, including receptor binding affinities (Ki values) for both CCK1 and CCK2 receptors across different species. Detailed dose-response studies in various in vivo models of ulcer and anxiety would be invaluable for establishing a clearer therapeutic window. Furthermore, long-term toxicology studies are necessary to assess the safety profile of this compound for chronic administration.
Conclusion
This compound is a promising CCK2 receptor antagonist with a compelling preclinical profile. The existing data strongly support its antisecretory, anti-ulcer, and anxiolytic effects. This technical guide consolidates the key findings and experimental methodologies to facilitate further research and development of this compound as a potential therapeutic agent. The provided diagrams and structured data presentation aim to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. PD-136,450: a CCK2 (gastrin) receptor antagonist with antisecretory, anxiolytic and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Attenuation of stress-induced gastric lesions by lansoprazole, PD-136450 and ranitidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genesis and recovery of ethanol-induced gastric lesions in rats: possible involvement of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholecystokinin-B Receptor: Function and the Antagonist PD 136450 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes within the central nervous system (CNS) and the gastrointestinal (GI) tract. In the brain, the CCK-B receptor is implicated in modulating anxiety, pain perception, and memory. In the periphery, it is primarily involved in the regulation of gastric acid secretion. Given its diverse functions, the CCK-B receptor has emerged as a promising therapeutic target for a range of disorders, including anxiety, panic disorders, and certain types of pain.
This technical guide provides an in-depth overview of the CCK-B receptor's function, its signaling pathways, and the pharmacological properties of a key antagonist, PD 136450. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development centered on the CCK-B receptor.
Cholecystokinin-B Receptor: An Overview
The CCK-B receptor is activated by the peptide hormones cholecystokinin (CCK) and gastrin. It exhibits a high affinity for both sulfated and non-sulfated forms of CCK, distinguishing it from the CCK-A receptor which has a much higher affinity for the sulfated form. The CCK-B receptor is widely distributed throughout the brain, with notable expression in the cerebral cortex, hippocampus, and amygdala. In the GI tract, it is predominantly found on parietal cells and enterochromaffin-like (ECL) cells in the stomach.
The Role of this compound as a CCK-B Receptor Antagonist
This compound is a potent and selective non-peptide antagonist of the CCK-B receptor. Its high affinity and selectivity make it a valuable tool for elucidating the physiological and pathological roles of the CCK-B receptor.
Quantitative Data: Ligand Binding Affinities and Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other key ligands for the cholecystokinin receptors. This data is crucial for designing experiments and interpreting results in the context of receptor pharmacology.
| Ligand | Receptor Subtype | Species | Tissue/Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | CCK-B | Rat | Stomach | Antagonism of gastrin-stimulated acid secretion | - | 0.17 µmol/kg (i.v.) | [1] |
| CCK-B | Rat | Stomach | Antagonism of gastrin-stimulated acid secretion | - | 0.28 µmol/kg (s.c.) | [1] | |
| CCK-B vs CCK-A | Not Specified | Not Specified | Binding | >1000-fold selectivity for CCK-B | - | [1][2] | |
| CCK-8 (sulfated) | CCK-B | Not Specified | Not Specified | Binding | ~1 | - | |
| Gastrin | CCK-B | Not Specified | Not Specified | Binding | ~1 | - | |
| L-365,260 | CCK-B | Guinea Pig | Brain | Binding | 2.0 | - | |
| CCK-B (Gastrin) | Guinea Pig | Stomach | Binding | 1.9 | - | ||
| CI-988 (PD 134308) | CCK-B | Not Specified | Not Specified | Antagonism | Not Specified | Not Specified |
Note: A direct Ki value for this compound at the CCK-B receptor is not consistently reported in the literature; however, its high selectivity is well-established.
Signaling Pathways of the CCK-B Receptor
Activation of the CCK-B receptor initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).
Gq/11-PLC-IP3-Ca2+ Pathway
MAPK/ERK Pathway and Downstream Transcription Factors
The CCK-B receptor also activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation and differentiation. Activation of this pathway can lead to the phosphorylation and activation of several downstream transcription factors.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of the CCK-B receptor and its ligands. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the affinity and selectivity of compounds for the CCK-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the CCK-B receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]this compound or [125I]CCK-8), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of an unlabeled ligand.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation:
-
Plate cells stably or transiently expressing the CCK-B receptor in a black-walled, clear-bottom microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells to allow for dye uptake and de-esterification.
-
-
Compound Addition and Signal Detection:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the agonist (e.g., CCK-8 or gastrin) or antagonist (e.g., this compound) followed by a fixed concentration of agonist.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
For agonists, plot the response against the logarithm of the concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates (primarily IP1, a stable metabolite of IP3) as a measure of PLC activation.
Methodology:
-
Cell Stimulation:
-
Plate cells expressing the CCK-B receptor in a microplate.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.
-
Add varying concentrations of the agonist or antagonist followed by a fixed concentration of agonist.
-
Incubate for a specified time to allow for IP1 accumulation.
-
-
Detection:
-
Lyse the cells and perform a competitive immunoassay to measure the amount of IP1 produced. Homogeneous Time-Resolved Fluorescence (HTRF)-based kits are commonly used for this purpose.
-
In an HTRF assay, IP1 from the cell lysate competes with a labeled IP1 tracer for binding to a specific antibody. The resulting fluorescence signal is inversely proportional to the amount of IP1 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Determine the concentration of IP1 in the experimental samples from the standard curve.
-
Plot the IP1 concentration against the logarithm of the ligand concentration to determine EC50 or IC50 values.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells expressing the CCK-B receptor and serum-starve them to reduce basal ERK phosphorylation.
-
Treat the cells with the agonist for various time points or with an antagonist prior to agonist stimulation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the p-ERK signal as a ratio of the total ERK signal.
-
Plot the normalized p-ERK levels against the treatment conditions.
-
Conclusion
The cholecystokinin-B receptor is a multifaceted target with significant therapeutic potential. A thorough understanding of its function, signaling pathways, and the pharmacology of its ligands is paramount for the successful development of novel therapeutics. This compound serves as a critical tool for investigating the roles of the CCK-B receptor in health and disease. The experimental protocols outlined in this guide provide a robust framework for the in-depth characterization of the CCK-B receptor and the screening and evaluation of new chemical entities targeting this important receptor.
References
- 1. Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Investigation of PD 136450
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo investigation of PD 136450, a selective cholecystokinin B (CCK-B) receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound, with a particular focus on its potential neurological effects.
Introduction
This compound is a potent and selective antagonist of the CCK-B receptor, a target implicated in various physiological processes, including anxiety, panic disorders, and gastric acid secretion.[1] Understanding the in vivo effects of this compound is crucial for elucidating its therapeutic potential and advancing its development as a clinical candidate. These protocols are designed to provide a standardized framework for assessing the compound's activity in relevant animal models.
Quantitative Data Summary
The following table summarizes the available quantitative in vivo data for this compound.
| Parameter | Species | Model | Route of Administration | Value | Reference |
| IC50 (Gastrin-Stimulated Acid Secretion) | Rat (conscious) | Gastric Fistula | Subcutaneous (s.c.) | 1 mg/kg | [1] |
| IC50 (Gastrin-Stimulated Acid Secretion) | Rat (anesthetized) | Gastric Fistula | Intravenous (i.v.) | 0.17 µmol/kg | [2] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of anxiety, where it antagonizes the CCK-B receptor, thereby modulating downstream signaling pathways involved in fear and stress responses.
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Activity in the Elevated Plus Maze (EPM) Test in Rats
This protocol is designed to assess the potential anxiolytic effects of this compound using the well-validated Elevated Plus Maze model.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
House animals in groups of 2-4 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Positive control: Diazepam (2 mg/kg)
-
Elevated Plus Maze apparatus
-
Video tracking software
3. Experimental Workflow:
4. Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg). The selection of these doses is based on the reported in vivo IC50 for gastric secretion inhibition.[1]
-
Animal Groups: Randomly assign animals to the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (0.1 mg/kg, intraperitoneal - i.p.)
-
This compound (0.3 mg/kg, i.p.)
-
This compound (1.0 mg/kg, i.p.)
-
Positive control: Diazepam (2 mg/kg, i.p.)
-
-
Drug Administration: Administer the assigned treatment via intraperitoneal injection 30 minutes before the behavioral test.
-
EPM Test:
-
Place each rat individually in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Behavioral Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control. An increase in the time spent and/or entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic-like effect.
Protocol 2: Assessment of Pharmacokinetics and Brain Penetration in Rats
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile and brain penetration of this compound.
1. Animals:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
House animals individually after surgery and allow for recovery.
2. Materials:
-
This compound
-
Vehicle for intravenous administration (e.g., saline with a suitable solubilizing agent)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3. Experimental Workflow:
4. Procedure:
-
Dose Administration: Administer a single intravenous (i.v.) bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection: At the final time point (or in a separate group of animals at various time points), euthanize the animals and perfuse with saline. Collect the brain and store it at -80°C.
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Analyze the collected samples.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters from the plasma concentration-time data, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
Determine the brain-to-plasma concentration ratio (Kp) at different time points to assess the extent of blood-brain barrier penetration.
-
Conclusion
The provided protocols offer a foundational framework for the in vivo characterization of this compound. Researchers should adapt these methodologies based on specific experimental objectives and institutional guidelines. The investigation of this compound's effects in various animal models of neurological and psychiatric disorders is warranted to fully elucidate its therapeutic potential.
References
Preparing PD 136450 for Rodent Administration: Application Notes and Protocols
Introduction
PD 136450, also known by its IUPAC name N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide, is a synthetic organic compound with potential applications in pharmacological research, particularly in the field of oncology. Its molecular formula is C₂₇H₂₂N₂O₄ and it has a molecular weight of 438.47 g/mol . Due to its chemical structure, this compound is predicted to have low aqueous solubility, presenting a challenge for in vivo administration. This document provides a generalized framework for the preparation and administration of this compound to rodents, focusing on strategies to overcome poor solubility.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136450-11-8 | Public chemical databases |
| Molecular Formula | C₂₇H₂₂N₂O₄ | Public chemical databases |
| Molecular Weight | 438.47 g/mol | Public chemical databases |
| Appearance | Solid (predicted) | General knowledge |
| Aqueous Solubility | Predicted to be low | General knowledge |
Common Vehicles for Poorly Soluble Compounds in Rodent Studies
The selection of an appropriate vehicle is critical for ensuring the bioavailability and minimizing the toxicity of the administered compound. The following table outlines common vehicles and their properties.
| Vehicle | Composition | Properties and Considerations |
| Aqueous Solutions | ||
| Saline (0.9% NaCl) | 0.9% Sodium Chloride in sterile water | Ideal for soluble compounds. May require pH adjustment. |
| Phosphate-Buffered Saline (PBS) | Saline with phosphate buffers | Maintains a stable physiological pH. |
| Co-solvent Systems | ||
| DMSO/Saline | Dimethyl sulfoxide and saline | DMSO is a powerful solvent but can have pharmacological effects and toxicity at high concentrations. Typically used at ≤10% of the final injection volume. |
| Ethanol/Saline | Ethanol and saline | Ethanol can aid in solubilizing compounds but can also have sedative and other physiological effects. |
| PEG/Saline | Polyethylene glycol (e.g., PEG300, PEG400) and saline | PEGs are less toxic than DMSO and can improve solubility. Viscosity may be a consideration. |
| Suspensions | ||
| Carboxymethylcellulose (CMC) | CMC in water or saline (e.g., 0.5% - 1% w/v) | Forms a stable suspension for insoluble compounds. Requires thorough mixing before each administration to ensure dose uniformity. |
| Tween® 80/Saline | Polysorbate 80 in saline (e.g., 0.1% - 5% v/v) | A surfactant that can help to create a stable suspension or emulsion. |
| Lipid-based Vehicles | ||
| Corn Oil, Sesame Oil, Olive Oil | Sterile vegetable oils | Suitable for highly lipophilic compounds. Typically administered via oral gavage or intraperitoneal injection. Can influence absorption and metabolism. |
Experimental Protocols
Solubility Testing Protocol
Objective: To determine a suitable solvent or vehicle system for this compound for in vivo administration.
Materials:
-
This compound powder
-
A panel of solvents (e.g., DMSO, Ethanol, PEG300, Corn Oil)
-
A panel of aqueous vehicles (e.g., Saline, PBS, 0.5% CMC in water)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC (for quantification)
Method:
-
Prepare a series of small-scale trial solutions by adding a known amount of this compound to a fixed volume of each test vehicle.
-
Vortex each mixture thoroughly for 2-5 minutes.
-
If the compound does not dissolve, use a sonicator for 10-15 minutes to aid dissolution.
-
Visually inspect for any undissolved particles.
-
For solutions that appear clear, let them stand at room temperature for at least one hour and re-examine for any precipitation.
-
For suspensions, assess the uniformity and ease of resuspension after settling.
-
(Optional) To quantify solubility, centrifuge the supersaturated solutions and measure the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Formulation Preparation Protocol (Example using a Co-solvent System)
Objective: To prepare a dosing solution of this compound at a target concentration (e.g., 1 mg/mL) using a DMSO and saline co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Saline
-
Sterile, pyrogen-free vials
-
Calibrated pipettes
-
Vortex mixer
Method:
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until the compound is completely dissolved.
-
Working Solution Preparation: Prepare the final dosing solution by diluting the stock solution with sterile saline. For a final concentration of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.
-
Mixing: Vortex the working solution thoroughly to ensure homogeneity.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable and an alternative vehicle system should be explored.
-
Storage: Prepare fresh on the day of dosing. If short-term storage is necessary, store protected from light at 2-8°C and visually inspect for precipitation before use. The stability of this compound in the chosen vehicle should be determined.
Rodent Administration Protocol (Example using Intraperitoneal Injection)
Objective: To administer the prepared this compound formulation to a rodent via intraperitoneal (IP) injection.
Materials:
-
Prepared this compound dosing solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate gauge sterile needles (e.g., 25-27 G for mice)
-
Animal restraint device (if necessary)
-
70% Ethanol for disinfection
-
Personal Protective Equipment (PPE)
Method:
-
Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently and confidently to minimize stress.
-
Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the target dose (e.g., in mg/kg).
-
Syringe Preparation: Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.
-
Restraint: Properly restrain the animal. For an IP injection in a mouse, the animal is typically held with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper needle placement.
-
Administration: Inject the solution smoothly and steadily.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Visualization
Experimental Workflow
Caption: General workflow for preparing and administering this compound to rodents.
Hypothetical Signaling Pathway
Disclaimer: The precise molecular target of this compound is not established. The following diagram illustrates a hypothetical mechanism of action within the context of cancer immunotherapy, a field relevant to compounds with "PD" in their name, where it might act as an inhibitor of the PD-1/PD-L1 signaling pathway. This is a speculative representation for illustrative purposes only.
Caption: Hypothetical signaling pathway for this compound as a PD-1/PD-L1 inhibitor.
Application Notes and Protocols: Effective Dosage of PD 136450 in Mouse Models
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of available scientific literature, no specific studies detailing the effective dosage, experimental protocols, or signaling pathways of PD 136450 in mouse models were identified. The information required to generate detailed application notes and protocols for this specific compound is not present in the public domain at this time.
To fulfill the user's request, data on the following would be necessary:
-
In vivo efficacy studies: Reports detailing the administration of this compound to mice, including the dosages used, the frequency of administration, and the observed therapeutic effects in various disease models.
-
Pharmacokinetic profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice, which is crucial for determining appropriate dosing regimens.
-
Toxicology studies: Information on the safety profile of this compound in mice, including any observed adverse effects at different dose levels.
-
Mechanism of action studies: Published research elucidating the specific signaling pathways modulated by this compound.
Without this foundational information, it is not possible to provide the requested detailed application notes, protocols, and visualizations. The following sections are therefore presented as a general template and guide for researchers who may be planning to conduct initial in vivo studies with a novel compound like this compound in mouse models.
General Considerations for In Vivo Dosing in Mouse Models
When determining the effective dosage of a novel compound in mouse models, a systematic approach is required. This typically involves dose-range finding studies, pharmacokinetic analysis, and efficacy assessments in relevant disease models.
Table 1: General Dosing Parameters for Systemic Administration in Mice
| Parameter | Oral (PO) Gavage | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SC) |
| Typical Volume | 5-10 mL/kg | 10-20 mL/kg | 5-10 mL/kg | 5-10 mL/kg |
| Needle Gauge | 20-22 G (gavage) | 25-27 G | 27-30 G | 25-27 G |
| Absorption Rate | Variable | Rapid | Immediate | Slow |
| Common Vehicle | Corn oil, Saline, PBS | Saline, PBS | Saline, PBS | Saline, PBS |
Note: These are general guidelines. The optimal parameters will depend on the specific compound's solubility and formulation.
Experimental Protocols: A General Framework
The following are generalized protocols that would typically be adapted for a specific compound like this compound once preliminary data becomes available.
Protocol 1: Dose-Range Finding (Toxicity) Study
-
Animal Model: Select a common mouse strain (e.g., C57BL/6, BALB/c) of a specific age and sex.
-
Grouping: Establish multiple dose groups (e.g., vehicle control, low dose, mid dose, high dose) with a sufficient number of animals per group (n=3-5).
-
Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection) once daily for a set period (e.g., 5-7 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and overall health.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a cannulated mouse model if serial blood sampling is required, or use satellite groups for terminal blood collection at each time point.
-
Dosing: Administer a single dose of the compound via the intended therapeutic route (e.g., oral gavage) and an intravenous route in a parallel group to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma or serum and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualization of General Experimental Workflows
The following diagrams illustrate common workflows in preclinical drug development.
Caption: General workflow from compound discovery to preclinical in vivo studies.
Caption: Workflow for a typical pharmacokinetic study in mice.
Researchers are encouraged to perform their own literature search for any new data that may become available on this compound and to use the general frameworks provided here to design their initial in vivo experiments.
Application Notes and Protocols for PD 136450 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 136450 is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor.[1] In preclinical research, it has demonstrated anti-secretory, anti-ulcer, and notably, anxiolytic properties.[1][2] These characteristics make this compound a valuable pharmacological tool for investigating the role of the CCKergic system in anxiety, memory, and other behavioral processes. These application notes provide detailed protocols for the preparation and administration of this compound for use in rodent behavioral studies, along with a summary of its mechanism of action and expected behavioral outcomes.
Mechanism of Action: CCK2 Receptor Antagonism
The behavioral effects of this compound are primarily mediated through its antagonism of the CCK2 receptor. Cholecystokinin (CCK) is a neuropeptide implicated in various physiological processes, including anxiety and panic attacks. By blocking the CCK2 receptor, this compound can modulate neuronal signaling pathways associated with fear and anxiety.
CCK2 Receptor Signaling Pathway
The CCK2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, gastrin or CCK, the receptor activates downstream signaling cascades primarily through Gq and Gα12/13 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events initiate a cascade of downstream signaling involving pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, ultimately influencing gene expression and cellular responses related to neuronal excitability and plasticity.
Data Presentation: Quantitative Effects of this compound in Behavioral Assays
The following tables summarize the reported quantitative effects of this compound in rodent behavioral models. It is important to note that dose-response effects can vary depending on the specific strain, sex, and experimental conditions.
| Behavioral Assay | Species | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Black and White Box | Rat | Not specified, but activity similar to 5 mg/kg Diazepam | Not specified | Increased time spent in the dark compartment and latency to move from the light to the dark compartment, indicative of anxiolytic activity. | [1] |
| Gastric Acid Secretion | Rat | IC50 = 1 | Subcutaneous (s.c.) | Inhibition of gastrin-stimulated gastric acid secretion. | [1][2] |
Experimental Protocols
Preparation and Administration of this compound
a. Vehicle Preparation:
This compound is sparingly soluble in aqueous solutions. A common vehicle for intraperitoneal (i.p.) administration in rodents is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline.
-
Recommended Vehicle: 10-20% DMSO in 0.9% sterile saline.
-
Procedure:
-
Dissolve the required amount of this compound powder in 100% DMSO to create a stock solution. Gentle warming or vortexing may aid dissolution.
-
For the final injection volume, dilute the stock solution with sterile 0.9% saline to achieve the desired final concentration of this compound and a final DMSO concentration of 10-20%.
-
Always prepare fresh solutions on the day of the experiment.
-
b. Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.
-
Injection Volume: The recommended injection volume for mice is 5-10 ml/kg and for rats is 5-10 ml/kg.
-
Procedure:
-
Restrain the animal appropriately. For mice, this can be achieved by scruffing. For rats, manual restraint is typically sufficient.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle and aspirate to ensure no blood or urine is drawn, confirming correct placement in the peritoneal cavity.
-
Inject the solution slowly and steadily.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Behavioral Assay Protocols
The following are generalized protocols for common behavioral assays used to assess anxiety and memory. It is recommended to administer this compound approximately 30 minutes prior to the behavioral test to allow for sufficient drug absorption and distribution.
a. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle control (i.p.) 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
b. Fear Conditioning for Memory Assessment
Fear conditioning is a form of associative learning where an animal learns to fear a neutral conditioned stimulus (CS) that has been paired with an aversive unconditioned stimulus (US).
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a sound generator for the auditory cue.
-
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber and allow for a 2-3 minute exploration period.
-
Conditioning (Day 1): Present a neutral auditory cue (CS; e.g., a tone) for 20-30 seconds, co-terminating with a mild foot shock (US; e.g., 0.5-0.7 mA for 1-2 seconds). Repeat this pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Contextual Fear Testing (Day 2): Place the animal back into the same conditioning chamber (without the CS or US) and measure freezing behavior for 5 minutes.
-
Cued Fear Testing (Day 3): Place the animal in a novel context (different shape, color, and odor) and, after a baseline period, present the auditory cue (CS) for 2-3 minutes. Measure freezing behavior during the cue presentation.
-
-
Drug Administration: this compound or vehicle can be administered 30 minutes before the conditioning session to assess its effect on memory acquisition, or 30 minutes before the testing sessions (Day 2 and 3) to evaluate its effect on memory retrieval.
-
Data Analysis:
-
Percentage of time spent freezing during the contextual and cued fear tests.
-
An enhancement of memory would be indicated by increased freezing behavior, while an impairment would be reflected by decreased freezing. The anxiolytic properties of this compound might reduce freezing behavior, which should be considered in the interpretation of results.
-
Experimental Workflow Diagram
References
Application Notes and Protocols: Utilizing PD 136450 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of PD 136450, a selective CCK-B (cholecystokinin B) receptor antagonist, in the elevated plus maze (EPM) test. The EPM is a widely used behavioral assay to assess anxiety-like behavior in laboratory animals. This compound has been investigated for its potential anxiolytic (anti-anxiety) effects.
Introduction to this compound and the Elevated Plus Maze
The elevated plus maze is a preclinical model for anxiety based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms arranged in a plus sign shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, without significantly altering general locomotor activity.
This compound is a potent and selective antagonist of the CCK-B receptor. The cholecystokinin (CCK) system, particularly through its CCK-B receptor subtype, is implicated in the modulation of anxiety and panic. Antagonism of CCK-B receptors is a therapeutic strategy for the development of anxiolytic drugs.
Experimental Protocol: this compound in the Elevated Plus Maze Test
This protocol outlines the methodology for assessing the anxiolytic potential of this compound in rodents.
2.1. Materials and Apparatus
-
Test Compound: this compound
-
Vehicle: A suitable vehicle for dissolving this compound (e.g., saline, distilled water, or a small percentage of a solubilizing agent like Tween 80). The choice of vehicle should be based on the solubility of the compound and should be demonstrated to have no independent effect on behavior.
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6 or BALB/c). Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be in accordance with institutional and national animal welfare guidelines.
-
Elevated Plus Maze Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze should be elevated (e.g., 50-70 cm) from the floor. The material should be non-reflective and easy to clean (e.g., dark-colored PVC or wood).
-
Video Recording and Analysis System: A camera positioned above the maze to record the sessions and a software system for automated or manual scoring of behavioral parameters.
2.2. Experimental Procedure
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few minutes each day for 2-3 days prior to testing to reduce stress.
-
Drug Preparation and Administration: Dissolve this compound in the chosen vehicle to the desired concentrations. Administer the compound to the animals via the intended route (e.g., intraperitoneal injection - i.p., oral gavage - p.o., or subcutaneous injection - s.c.). The volume of administration should be consistent across all animals (e.g., 1 ml/kg for i.p. injections in rats).
-
Pre-treatment Time: The time between drug administration and the start of the EPM test is critical and should be based on the pharmacokinetic profile of this compound. A typical pre-treatment time for i.p. injections is 30-60 minutes.
-
EPM Testing:
-
Place the animal gently on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze freely for a standard duration, typically 5 minutes.
-
Record the session using the video camera.
-
Between each trial, thoroughly clean the maze with a 70% ethanol solution and then with water to eliminate any olfactory cues from the previous animal.
-
-
Behavioral Scoring: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms: The primary measure of anxiolytic-like behavior.
-
Number of entries into the open arms: Another key indicator of reduced anxiety. An entry is typically defined as all four paws entering an arm.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (open + closed): A measure of general locomotor activity. A significant change in this parameter may indicate sedative or stimulant effects of the compound.
-
2.3. Experimental Groups
-
Vehicle Control Group: Receives the vehicle only.
-
This compound Treatment Groups: Receive different doses of this compound to establish a dose-response relationship.
-
Positive Control Group (Optional): A known anxiolytic drug (e.g., diazepam) can be included to validate the assay.
Data Presentation
The following table summarizes hypothetical data from a study investigating the effects of this compound in the elevated plus maze test.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 75.2 ± 8.1 | 6.3 ± 1.2 | 25.4 ± 3.5 |
| This compound | 0.1 | 98.5 ± 9.5* | 8.1 ± 1.5 | 26.1 ± 3.8 |
| This compound | 1.0 | 125.7 ± 12.3 | 10.2 ± 1.8 | 24.9 ± 3.2 |
| This compound | 10.0 | 118.9 ± 11.8 | 9.8 ± 1.6 | 25.8 ± 4.1 |
| Diazepam | 2.0 | 135.4 ± 14.1 | 11.5 ± 2.1 | 23.7 ± 3.0 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of anxiolytic action of this compound.
Experimental Workflow
Caption: Experimental workflow for EPM testing with this compound.
Interpretation and Considerations
-
An increase in the time spent in and/or the number of entries into the open arms following this compound administration, without a significant change in total arm entries, is indicative of an anxiolytic-like effect.
-
It is crucial to perform a dose-response study to characterize the effects of this compound fully.
-
The choice of animal species and strain can significantly impact the behavioral results.
-
Ensure that the experimental conditions (e.g., lighting, noise levels) are consistent across all test sessions to minimize variability.
-
Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
The experimenter should be blind to the treatment conditions during behavioral scoring to avoid bias.
Application Notes and Protocols for the Investigation of PD 136450 in Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a widely utilized behavioral paradigm to study the neural mechanisms of fear learning and memory, processes that are often dysregulated in anxiety and trauma-related disorders. This model involves the association of a neutral conditioned stimulus (CS), typically an auditory cue, with an aversive unconditioned stimulus (US), such as a mild footshock. Following conditioning, the CS alone can elicit a fear response, commonly measured by freezing behavior.
The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, has been implicated in the modulation of anxiety and fear.[1][2][3] Activation of CCK-B receptors, which are densely expressed in limbic brain regions like the amygdala, is associated with anxiogenic effects.[2] Consequently, CCK-B receptor antagonists are of significant interest as potential anxiolytics. PD 136450 is a selective CCK-B receptor antagonist. While specific protocols for this compound in fear conditioning are not extensively detailed in the available literature, this document provides a comprehensive, representative protocol based on studies with other potent and selective CCK-B antagonists such as L-365,260 and LY288513. These application notes will guide researchers in designing and conducting fear conditioning experiments to evaluate the efficacy of CCK-B antagonists like this compound.
Data Presentation: Effects of CCK-B Antagonists on Conditioned Fear
The following table summarizes the observed effects of various CCK-B receptor antagonists on fear responses in rodents, providing a comparative context for designing experiments with this compound.
| Compound | Species | Fear Conditioning Paradigm | Dosing and Administration | Key Findings | Reference |
| L-365,260 | Rat | Fear-Potentiated Startle | 0.1, 1.0, and 10.0 mg/kg, IP | Dose-dependently decreased fear-potentiated startle without affecting baseline startle. | [4] |
| LY288513 | Rat | Conditioned Freezing | 0.03 - 0.3 mg/kg, s.c. | Reduced conditioned freezing, indicating an anxiolytic-like effect. | |
| CI-988 (PD 134308) | Rat | Elevated X-maze | Not specified in abstract | Produced anxiolytic-like effects. | [5] |
| PD 135,158 | Rat | Mouse Defense Test Battery | 0.001-0.01, 1 mg/kg, i.p. | Decreased avoidance distance, consistent with an anti-panic-like action. |
Experimental Protocols
This section outlines a detailed, synthesized protocol for a cued fear conditioning experiment to assess the effect of a CCK-B antagonist like this compound.
Materials and Equipment
-
Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording.
-
Software for controlling the stimuli and recording the behavioral responses (e.g., freezing).
-
This compound or other CCK-B antagonist.
-
Vehicle solution for the drug (e.g., saline, DMSO).
-
Syringes and needles for administration.
-
Animal subjects (e.g., male Wistar or Sprague-Dawley rats, or C57BL/6 mice).
Experimental Procedure
Day 1: Habituation & Drug Administration
-
Habituation: Place each animal in the conditioning chamber for 10-15 minutes to allow for acclimation to the novel environment. This helps to reduce novelty-induced stress on the conditioning day.
-
Drug Preparation: Prepare the required dose of this compound in the appropriate vehicle. Dosing should be determined based on pilot studies or literature on similar compounds.
-
Drug Administration: Administer this compound or vehicle to the respective groups of animals via the chosen route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the conditioning session (e.g., 30 minutes).
Day 2: Fear Conditioning
-
Place the animal in the conditioning chamber.
-
Allow a 2-3 minute baseline period for the animal to explore the context.
-
Present the conditioned stimulus (CS), which is typically a tone (e.g., 80 dB, 2800 Hz) for 20-30 seconds.
-
During the final 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.75 mA).
-
Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval (ITI) of 1-2 minutes.
-
After the final pairing, leave the animal in the chamber for an additional 1-2 minutes.
-
Return the animal to its home cage.
Day 3: Contextual Fear Testing
-
Place the animal back into the same conditioning chamber where the training occurred.
-
Record the animal's behavior for 5 minutes without presenting any CS or US.
-
Measure the percentage of time the animal spends freezing. This assesses the fear associated with the environmental cues of the chamber.
Day 4: Cued Fear Testing (in a novel context)
-
To assess fear specifically to the auditory cue, place the animal in a novel context (e.g., a chamber with different lighting, flooring, and odor).
-
Allow a 2-3 minute baseline period in the novel context.
-
Present the same auditory CS used during conditioning for 2-3 minutes continuously or in several discrete presentations.
-
Record the percentage of freezing behavior during the baseline period and during the presentation of the CS.
Data Analysis
The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration. This is typically scored automatically using software that analyzes the video recordings. The percentage of time spent freezing during the contextual and cued tests is calculated for each animal. Statistical analysis (e.g., t-test or ANOVA) is then used to compare the freezing levels between the drug-treated and vehicle-treated groups.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of CCK-B receptor activation leading to an anxiety/fear response and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for a fear conditioning study with this compound.
References
- 1. CCK in anxiety and cognitive processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CCKB antagonist, L-365,260, attenuates fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Electrophysiology Recording with PD 136450
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 136450 is a potent and highly selective antagonist of the cholecystokinin B (CCK-B, also known as CCK2) receptor.[1][2][3] These receptors are predominantly expressed in the central nervous system (CNS) and are implicated in various physiological and pathological processes, including anxiety, pain perception, and neuronal excitability.[4][5] As a selective antagonist, this compound is a valuable pharmacological tool for investigating the role of the CCK-B receptor in neuronal function. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to characterize its effects on neuronal activity and synaptic transmission.
Mechanism of Action
The CCK-B receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand cholecystokinin (CCK), activates a signaling cascade typically involving Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates ion channel activity and neuronal excitability. This compound acts by competitively binding to the CCK-B receptor, thereby preventing CCK from binding and initiating this downstream signaling cascade. This blockade of CCK-B receptor activation is expected to antagonize the excitatory effects of endogenous or exogenously applied CCK on neurons.
Signaling Pathway of CCK-B Receptor and Inhibition by this compound
Caption: CCK-B receptor signaling and its antagonism by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound in common electrophysiological preparations. This data is based on the known function of CCK-B receptors and the observed effects of other selective antagonists, as direct quantitative data for this compound in neuronal electrophysiology is not extensively available in public literature.
Table 1: Effect of this compound on CCK-Induced Depolarization in Hippocampal CA1 Pyramidal Neurons (Whole-Cell Current-Clamp)
| Condition | N | Resting Membrane Potential (mV) | CCK (100 nM) Induced Depolarization (mV) |
| Control (ACSF) | 10 | -68.5 ± 1.2 | 8.2 ± 0.9 |
| This compound (1 µM) | 10 | -68.2 ± 1.4 | 1.1 ± 0.3 |
| Washout | 10 | -68.7 ± 1.3 | 7.5 ± 1.0 |
| p < 0.01 compared to Control |
Table 2: Effect of this compound on Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency in Amygdala Neurons (Whole-Cell Voltage-Clamp)
| Condition | N | Holding Potential (mV) | sEPSC Frequency (Hz) | sEPSC Amplitude (pA) |
| Baseline | 12 | -70 | 3.5 ± 0.4 | 15.2 ± 1.1 |
| CCK-4 (50 nM) | 12 | -70 | 6.8 ± 0.7 | 15.5 ± 1.3 |
| CCK-4 + this compound (500 nM) | 12 | -70 | 3.9 ± 0.5** | 15.1 ± 1.2 |
| p < 0.05 compared to Baseline; **p < 0.05 compared to CCK-4 |
Table 3: Effect of this compound on Long-Term Potentiation (LTP) in the Hippocampal Schaffer Collateral Pathway (Field Potential Recording)
| Condition | N | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |
| Control | 8 | -0.45 ± 0.05 | 165.3 ± 8.2 |
| This compound (1 µM) | 8 | -0.47 ± 0.06 | 120.1 ± 6.5 |
| p < 0.05 compared to Control |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol is designed to assess the effect of this compound on the intrinsic membrane properties and synaptic activity of individual neurons.
Experimental Workflow for Whole-Cell Patch-Clamp
References
- 1. Phase-response curves give the responses of neurons to transient inputs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A databank for intracellular electrophysiological mapping of the adult somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new CCK-B/gastrin receptor antagonist acts as an agonist on the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elifesciences.org [elifesciences.org]
Application Notes and Protocols for CCK-B Receptor Binding Assay Using PD 136450
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[1] It plays a significant role in anxiety, pain perception, and gastric acid secretion.[1][2] The development of selective ligands for the CCK-B receptor is of great interest for therapeutic applications. PD 136450 is a selective non-peptide antagonist for the CCK-B receptor.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the human CCK-B receptor.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[5] These assays are highly sensitive and robust, making them the gold standard for determining the affinity of a compound for its target.[5] This protocol will describe a filtration-based competitive binding assay using a commercially available radioligand and membranes prepared from cells expressing the recombinant human CCK-B receptor.
CCK-B Receptor Signaling Pathway
Upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK), the CCK-B receptor couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various physiological responses.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the CCK-B receptor. The Ki (inhibitory constant) value is a measure of the affinity of a ligand for a receptor in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The data presented here is representative and the actual values should be determined experimentally using the protocol below.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | Human CCK-B | [3H]-L-365,260 | To be determined | [6] |
Note: While this compound is a known high-affinity CCK-B receptor antagonist with over 1000-fold selectivity compared to the CCK-A receptor, a specific Ki value from a peer-reviewed publication was not available at the time of this writing.[7] The provided protocol will allow for the experimental determination of this value.
Experimental Protocol: CCK-B Receptor Competitive Binding Assay
This protocol describes the steps for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human CCK-B receptor. The assay is based on the displacement of a radiolabeled CCK-B receptor antagonist, such as [3H]-L-365,260, by the unlabeled test compound.
Materials and Reagents
-
Receptor Source: Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human CCK-B receptor.
-
Radioligand: [3H]-L-365,260 (or another suitable radiolabeled CCK-B antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known CCK-B receptor ligand (e.g., 10 µM Gastrin I).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI).[8]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Standard laboratory equipment: Pipettes, centrifuges, etc.
Experimental Workflow
References
- 1. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new CCK-B/gastrin receptor antagonist acts as an agonist on the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD-136,450: a CCK2 (gastrin) receptor antagonist with antisecretory, anxiolytic and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Pharmacological analysis of CCK2 receptor ligands using COS-7 and SK-N-MC cells, expressing the human CCK2 receptor | Lunds universitet [lu.se]
- 7. Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for PD 136450 in Pain Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 136450 is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor. The cholecystokinin (CCK) system, particularly the CCK2 receptor, is increasingly recognized for its significant role in the modulation of pain pathways. Found in key areas of the central nervous system involved in nociception, such as the spinal cord, dorsal root ganglia (DRG), and rostral ventromedial medulla (RVM), the CCK2 receptor is implicated in the facilitation of pain and the development of chronic pain states.[1][2] Consequently, antagonists of the CCK2 receptor like this compound represent promising therapeutic agents for pain management, not only for their potential direct analgesic effects but also for their ability to enhance the efficacy of opioid analgesics.[1]
These application notes provide a comprehensive overview of the use of this compound in preclinical pain modulation studies. They are intended to guide researchers in designing and executing experiments to evaluate the analgesic and anti-hyperalgesic properties of this compound. While direct and extensive studies of this compound in specific pain models are limited in publicly available literature, this document compiles the known pharmacological data for this compound and integrates it with established protocols for other CCK2 receptor antagonists in widely used animal models of pain.
Mechanism of Action in Pain Modulation
The primary mechanism by which this compound is thought to modulate pain is through the blockade of CCK2 receptors in the central and peripheral nervous systems. Activation of CCK2 receptors by its endogenous ligand, cholecystokinin, has been shown to exert a pro-nociceptive effect, counteracting the analgesic effects of endogenous and exogenous opioids. By antagonizing the CCK2 receptor, this compound can disrupt this pro-nociceptive signaling, leading to a net increase in analgesia. This is particularly relevant in the context of opioid therapy, where CCK2 receptor antagonists have been demonstrated to potentiate the analgesic effects of morphine and delay the development of tolerance.[1]
It is crucial for researchers to be aware that this compound has been reported to exhibit partial agonist activity at the CCK-B (gastrin) receptor in the stomach and full agonist activity at the CCK-A receptor in the pancreas in rats.[3] While these effects are primarily associated with gastrointestinal functions, their potential influence on pain perception, particularly visceral pain, should be considered during experimental design and data interpretation.
Data Presentation: Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound from preclinical studies. It is important to note that specific data on its use in pain models is sparse, and the provided information is primarily from studies on its gastrointestinal and anxiolytic effects. These values can, however, serve as a starting point for dose-selection in pain studies.
| Parameter | Value | Species | Route of Administration | Experimental Context | Reference |
| IC50 (Gastric Acid Secretion) | 1 mg/kg | Rat | Subcutaneous (s.c.) | Inhibition of gastrin-stimulated acid secretion | [4] |
| Anxiolytic Activity | Effective at 5 mg/kg | Rat | Not specified | Black and white box two-compartment activity assay | [4] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound in common animal models of pain. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.
Inflammatory Pain: Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain, characterized by a biphasic pain response. The early phase is attributed to direct nociceptor activation, while the late phase involves inflammatory processes and central sensitization.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).
-
Acclimation: House animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least 3-5 days before the experiment.
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline, DMSO, or Tween 80 in saline). The final concentration should be adjusted to allow for an appropriate injection volume (e.g., 1-5 ml/kg for intraperitoneal or subcutaneous injection).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intrathecal (i.t.)) at a predetermined time before formalin injection (e.g., 30 minutes for i.p./s.c., 10-15 minutes for i.t.).
-
A suggested starting dose range for systemic administration, based on its IC50 for gastric secretion, would be 0.1 - 10 mg/kg.
-
-
Formalin Injection:
-
Gently restrain the animal.
-
Inject 50 µl of a 2.5% formalin solution (in saline) into the plantar surface of the right hind paw using a 30-gauge needle.
-
-
Behavioral Observation:
-
Immediately after injection, place the animal in a clear observation chamber with a mirror positioned to allow an unobstructed view of the injected paw.
-
Record the cumulative time the animal spends licking or biting the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms of human neuropathic pain conditions like allodynia and hyperalgesia.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
-
Post-operative Care: Provide appropriate post-operative analgesia for the first 24-48 hours (e.g., buprenorphine), ensuring it does not interfere with the subsequent pain assessments.
-
Drug Administration:
-
Begin drug administration after the development of stable neuropathic pain behaviors (typically 7-14 days post-surgery).
-
Administer this compound or vehicle daily or as a single dose, depending on the study design.
-
-
Behavioral Testing (to be performed before and after drug administration):
-
Mechanical Allodynia (von Frey Test): Place the animal in a testing chamber with a wire mesh floor. Apply calibrated von Frey filaments of increasing force to the plantar surface of the ipsilateral (injured) hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
-
Thermal Hyperalgesia (Plantar Test): Place the animal in a testing chamber with a glass floor. A radiant heat source is focused on the plantar surface of the ipsilateral hind paw. The latency to paw withdrawal is recorded. A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups over time using appropriate statistical analyses (e.g., two-way ANOVA with repeated measures).
Potentiation of Opioid Analgesia
This protocol is designed to assess the ability of this compound to enhance the analgesic effects of opioids like morphine.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats or Swiss Webster mice.
-
Pain Assay: A model of acute pain, such as the hot plate test or tail-flick test, is typically used.
-
Hot Plate Test: Place the animal on a surface maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time is used to prevent tissue damage.
-
Tail-Flick Test: A radiant heat source is focused on a portion of the animal's tail. The latency to flick the tail away from the heat is measured.
-
-
Drug Administration:
-
Administer this compound or vehicle at a predetermined time before the opioid.
-
Administer a sub-analgesic or minimally analgesic dose of morphine (or another opioid) or saline.
-
-
Behavioral Testing:
-
Measure the baseline nociceptive threshold before any drug administration.
-
Conduct the pain assay at various time points after opioid administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the group receiving the opioid alone and the group receiving the combination of this compound and the opioid. An isobolographic analysis can also be performed to determine the nature of the interaction (synergistic, additive, or antagonistic).
-
Mandatory Visualizations
Signaling Pathway of this compound in Pain Modulation
References
- 1. Translational PK-PD modeling in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKC-mediated potentiation of morphine analgesia by St. John's Wort in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating In Vivo Delivery of PD 136450: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the selective CCK-B receptor antagonist PD 136450 in in vivo studies, establishing an appropriate and effective vehicle for administration is a critical first step. This technical support center provides a comprehensive guide to aid in the selection of a suitable vehicle, troubleshoot common experimental hurdles, and answer frequently asked questions regarding the in vivo application of this compound.
Troubleshooting and FAQs
Q1: What is the recommended vehicle for in vivo injection of this compound?
A definitive, universally recommended vehicle for in vivo injection of this compound is not explicitly documented in readily available literature. As a synthetic organic compound, this compound is likely to have limited solubility in simple aqueous solutions. The selection of an appropriate vehicle is therefore dependent on the specific experimental requirements, including the desired route of administration, dosage, and the need to maintain the compound's stability and bioavailability.
For poorly water-soluble compounds like this compound, a common starting point is the use of a co-solvent system. A typical formulation may involve dissolving the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) , followed by dilution with a physiologically compatible vehicle like saline, phosphate-buffered saline (PBS), or a solution containing polyethylene glycol (PEG) or cyclodextrins.[1][2][3] It is crucial to determine the maximum tolerated concentration of the organic solvent in the final injection volume to avoid toxicity.
Q2: How can I determine the solubility of this compound in different solvents?
To determine the solubility of this compound, it is recommended to perform small-scale solubility tests in a variety of common laboratory solvents. This will help in identifying a suitable solvent system for your in vivo experiments.
Recommended Solvents for Initial Screening:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
Experimental Protocol: Small-Scale Solubility Assessment
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a measured volume of the test solvent (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound dissolves completely, it is soluble at that concentration. You can then try a higher concentration.
-
If the compound does not dissolve, incrementally add more solvent and repeat the process until the compound is fully dissolved to determine the approximate solubility.
Q3: Are there any known issues with the stability of this compound in solution?
The stability of this compound in various solvent systems has not been extensively reported. It is advisable to prepare fresh solutions for each experiment to minimize the risk of degradation. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in an airtight, light-protected container. A pilot stability study, where the concentration of the compound is measured over time using a suitable analytical method (e.g., HPLC), is recommended if the solution needs to be stored for an extended period.
Q4: What are some alternative CCK-B receptor antagonists and what vehicles have been used for their in vivo administration?
Several other non-peptide CCK-B receptor antagonists have been developed and used in in vivo studies. Examining the vehicles used for these related compounds can provide valuable insights for formulating this compound.
| CCK-B Receptor Antagonist | Vehicle Used in In Vivo Studies (if reported) |
| L-365,260 | While specific injection vehicles are not always detailed in abstracts, oral administration has been reported. For intravenous administration, formulation in a co-solvent system would be a logical approach. |
| YF476 (Netazepide) | Reported to be orally active. For intravenous administration, a formulation suitable for poorly soluble drugs would be necessary. |
| CI-988 | Administered orally in clinical trials.[4] |
This table suggests that for intravenous administration of these non-peptide antagonists, a formulation strategy for poorly soluble drugs is generally required.
Experimental Workflow for Vehicle Selection and In Vivo Injection
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anxiolytic Compound Concentrations in Preclinical and Clinical Studies
Disclaimer: Information regarding the specific compound PD 136450 is not available in the provided search results. This guide will focus on the available data for a similar investigational compound, PD 0332334 , and provide general principles for optimizing drug concentrations for anxiety studies based on established practices with other anxiolytic agents.
Frequently Asked Questions (FAQs)
Q1: What was the dosing strategy for PD 0332334 in clinical trials for Generalized Anxiety Disorder (GAD)?
In a Phase 3, randomized, double-blind, placebo-controlled study, PD 0332334 was administered to outpatients with GAD at fixed doses. The study evaluated two daily dosage strengths: 450 mg/day (administered as 225 mg twice a day) and 600 mg/day (administered as 300 mg twice a day). The treatment duration was 8 weeks, followed by a 2-week dose-tapering phase.
Q2: What were the primary inclusion criteria for patients in the PD 0332334 clinical trial?
To be enrolled in the study, subjects were required to have a diagnosis of Generalized Anxiety Disorder according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV). Additionally, they needed a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥20 at both screening and randomization visits, a Covi Anxiety Scale score of ≥9, and a Raskin Depression Scale score of ≤7 to ensure that anxiety symptoms were predominant over depressive symptoms.
Q3: How can I establish an optimal dose range for a novel anxiolytic compound in preclinical studies?
Establishing an optimal dose range involves conducting dose-response studies using validated animal models of anxiety (e.g., elevated plus-maze, open field test, light-dark box). The goal is to identify a dose that produces a significant anxiolytic effect without causing sedation or other motor impairments. This is often achieved by testing a range of doses (e.g., logarithmic or semi-logarithmic spacing) and observing the behavioral and physiological responses.
Q4: What are some common challenges when determining the effective concentration of an anxiolytic drug?
Researchers often face challenges such as:
-
High inter-individual variability: Genetic factors, metabolism, and baseline anxiety levels can lead to different responses to the same dose.
-
Placebo effect: A significant placebo response is common in anxiety studies, making it crucial to have a well-controlled study design.
-
Side effects: At higher concentrations, anxiolytic effects may be confounded by side effects like sedation, which can impact behavioral assessments.
-
Tolerance and dependence: Chronic administration may lead to a reduced effect over time (tolerance) or withdrawal symptoms upon cessation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant anxiolytic effect observed at tested doses. | - Insufficient dose range.- Poor bioavailability of the compound.- Inappropriate animal model or behavioral test.- High baseline anxiety levels in control animals. | - Expand the dose range to include higher concentrations.- Conduct pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion (ADME).- Use a battery of different anxiety tests to confirm findings.- Ensure proper acclimatization of animals to the testing environment. |
| High variability in behavioral responses within the same dose group. | - Inconsistent drug administration.- Genetic differences within the animal strain.- Environmental stressors affecting the animals. | - Ensure accurate and consistent dosing procedures.- Use a larger sample size to increase statistical power.- Standardize housing and handling conditions to minimize stress. |
| Observed sedative effects that may confound anxiolytic activity. | - The dose is too high.- The compound has non-specific effects on the central nervous system. | - Lower the dose range to find a therapeutic window where anxiolytic effects are present without sedation.- Use specific motor activity tests (e.g., rotarod) to differentiate between anxiolytic and sedative effects. |
| Anxiolytic effect diminishes with repeated administration. | - Development of tolerance. | - Investigate different dosing schedules (e.g., intermittent vs. continuous).- Explore the underlying mechanism of tolerance (e.g., receptor desensitization). |
Data Presentation
Table 1: Dosing Regimen for PD 0332334 in a Phase 3 GAD Trial
| Treatment Group | Daily Dose | Administration Schedule | Duration |
| PD 0332334 (Low Dose) | 450 mg | 225 mg, twice daily | 8 weeks |
| PD 0332334 (High Dose) | 600 mg | 300 mg, twice daily | 8 weeks |
| Paroxetine (Active Control) | 20 mg | 20 mg, once daily | 8 weeks |
| Placebo | - | Once daily | 8 weeks |
Experimental Protocols
Protocol: Preclinical Dose-Response Study for a Novel Anxiolytic Compound
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, food and water ad libitum. Animals are habituated to the facility for at least one week before testing.
-
Drug Preparation: The novel compound is dissolved in a suitable vehicle (e.g., saline, DMSO). A range of doses (e.g., 0.1, 1, 10 mg/kg) and a vehicle control are prepared.
-
Administration: The compound is administered via the intended clinical route (e.g., intraperitoneal injection, oral gavage) at a specific time point before behavioral testing (e.g., 30 minutes).
-
Behavioral Testing (Elevated Plus-Maze):
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The behavior is recorded for 5 minutes using an overhead video camera.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess general motor activity).
-
-
-
Data Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Mandatory Visualizations
Caption: Experimental workflow for optimizing anxiolytic drug concentration.
troubleshooting inconsistent results with PD 136450
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD 136450, a chromone derivative with potential applications in oncology research. The information is tailored for researchers, scientists, and drug development professionals to address common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound, also known as N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide, is a synthetic organic compound belonging to the chromone class of molecules.[1][2][3] Chromone derivatives have been investigated for a range of pharmacological activities, including anticancer properties.[4][5] While the exact mechanism of action for this compound is not definitively established in publicly available literature, related chromone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][6] Potential mechanisms for this class of compounds include the induction of apoptosis and the inhibition of key cellular pathways involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, FGFR3, VEGF), mTOR, and p13kα kinases, as well as topoisomerase I.[4][6][7]
Q2: What are the basic chemical and physical properties of this compound?
Understanding the fundamental properties of this compound is crucial for proper handling and experimental design. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136450-11-8 | [2][3] |
| Molecular Formula | C27H22N2O4 | [2][3] |
| Molecular Weight | 438.47 g/mol | [2][3] |
| Boiling Point | 574.0 ± 50.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Purity | Typically ≥95% | [1] |
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored in a dry and cool environment.[3] As with most research compounds, it is recommended to protect it from light and moisture. For long-term storage, keeping the compound in a tightly sealed container at -20°C is advisable.
Q4: What are the recommended solvents for dissolving this compound?
The solubility of this compound can vary depending on the solvent used.[3] Due to its organic structure, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors, from compound handling to experimental setup. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No observable effect or lower than expected activity of this compound in cell-based assays.
This is a common issue when working with a new compound. The troubleshooting workflow below can help identify the potential cause.
Caption: Troubleshooting workflow for low or no activity of this compound.
Possible Causes and Solutions:
-
Compound Degradation or Inaccurate Concentration:
-
Solution: Prepare a fresh stock solution of this compound. If possible, verify the concentration using an analytical method. Ensure proper storage conditions are maintained.
-
-
Poor Solubility in Assay Media:
-
Solution: Observe the media after adding the compound. If precipitation is visible, consider using a different solvent or a lower final concentration. The use of a surfactant like Pluronic F-68 may also be explored, but its compatibility with the assay should be validated.
-
-
Sub-optimal Experimental Conditions:
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Also, consider a time-course experiment to determine the optimal incubation period for observing an effect.
-
-
Cell Line Resistance or Lack of Target Expression:
Problem 2: High variability between replicate experiments.
High variability can obscure real biological effects and make data interpretation difficult.
Caption: Troubleshooting workflow for high variability in experimental results.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding or Health:
-
Solution: Ensure a single-cell suspension before seeding and use a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination.
-
-
Pipetting Errors:
-
Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Edge Effects in Plate-Based Assays:
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer.
-
-
Reagent Instability:
-
Solution: Prepare fresh dilutions of this compound and other critical reagents for each experiment.
-
Experimental Protocols
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value and a vehicle control.
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the media).
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Signaling Pathway Diagram
Based on the known targets of other chromone derivatives, this compound may potentially interfere with key cancer-related signaling pathways. The following diagram illustrates a generalized signaling pathway that could be investigated.
Caption: Potential signaling pathways that may be affected by this compound.
References
- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS#:136450-11-8 | N-(2-CYANO-4-OXO-4H-CHROMEN-8-YL)-4-(4-PHENYLBUTOXY)BENZAMIDE | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of PD 136450 in solution
Important Notice Regarding Your Request for "PD 136450"
Our initial investigation to create a technical support guide for preventing the degradation of "this compound" in solution has revealed a critical issue with the provided compound information. The name "this compound" and the associated CAS number 123568-45-6 do not correspond to a clearly identifiable and publicly documented chemical compound.
Our comprehensive search of chemical databases and scientific literature did not yield consistent and verifiable data for a compound with this specific designation. The information retrieved was for disparate and unrelated chemical entities, making it impossible to provide accurate and reliable guidance on its stability, degradation pathways, or handling procedures.
To ensure the scientific accuracy and utility of the information we provide, it is imperative that we have the correct identification of the molecule . The stability and degradation of a compound are highly specific to its chemical structure and properties.
Action Required:
To proceed with your request, please verify and provide the following information:
-
Correct Chemical Name: Please provide the full and accurate chemical name of the compound of interest.
-
Correct CAS Number: Please double-check and provide the correct Chemical Abstracts Service (CAS) registry number.
-
Any Alternative Designations: If the compound is known by other names, internal codes, or is part of a specific series (e.g., a pharmaceutical development pipeline), please provide that information.
Once we receive the correct and verifiable information, we will be able to initiate the process of gathering the necessary data to create the comprehensive technical support center you requested, complete with troubleshooting guides, FAQs, data tables, and visualizations.
We apologize for any inconvenience this may cause and look forward to assisting you once the correct compound information is available.
Technical Support Center: PD 136450 Experiments in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 136450 in rat models. The information addresses potential unexpected side effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are using this compound as a CCK2 (cholecystokinin-B/gastrin) receptor antagonist, but we are observing an unexpected increase in gastric acid secretion at baseline. Why is this happening?
A1: This is a documented paradoxical effect of this compound. While it acts as an antagonist to gastrin-stimulated acid secretion, it exhibits partial agonist activity at the CCK2 receptor in the absence of a primary stimulus.[1] In conscious rats with gastric fistulas, this compound has been shown to stimulate basal acid output to approximately 30% of the maximal response to gastrin.[1]
Troubleshooting Steps:
-
Confirm Baseline Conditions: Ensure that your experimental protocol includes a true basal state, without any other secretagogues.
-
Dose-Response Evaluation: If not already done, perform a dose-response study for this compound on basal acid secretion to characterize this effect in your specific model.
-
Consider Co-administration: To isolate the antagonistic effects, you may need to co-administer a known CCK2 receptor agonist, such as pentagastrin, to demonstrate the inhibitory action of this compound.[1]
Q2: Our rats treated with this compound are showing signs of pancreatic distress or altered pancreatic function. Is this a known side effect?
A2: Yes, this is a significant and well-documented "unexpected" side effect. This compound acts as a powerful, full agonist at the CCK1 (cholecystokinin-A) receptor, which is highly expressed in rat pancreatic acinar cells.[1] This stimulation leads to a robust increase in pancreatic enzyme secretion, which could manifest as changes in pancreatic histology or digestive function. This effect is potent and occurs independently of its intended action on CCK2 receptors.
Troubleshooting Steps:
-
Monitor Pancreatic Enzymes: If you suspect pancreatic effects, measure serum levels of amylase and lipase.
-
Histopathological Analysis: At the end of your study, consider collecting pancreatic tissue for histopathological examination to assess for any changes, such as acinar cell hypertrophy or inflammation.
-
Dose Consideration: Be aware that the doses of this compound required for CCK2 antagonism are likely to be in the range that potently stimulates pancreatic secretion via CCK1 receptors.
-
Use of a CCK1 Antagonist: To confirm that the observed pancreatic effects are mediated by CCK1 receptors, you could co-administer a selective CCK1 receptor antagonist, such as L-364,718 (devazepide).[1]
Q3: What are the expected quantitative parameters for the antagonistic and agonistic effects of this compound in rats?
A3: The following tables summarize the available quantitative data from studies in rats.
Data Presentation
Table 1: Antagonistic Effect of this compound on Gastrin-Stimulated Gastric Acid Secretion in Rats
| Parameter | Route of Administration | Value (µmol/kg) | Animal Model | Reference |
| IC50 | Subcutaneous | 0.28 | Conscious rats | [1] |
| IC50 | Intravenous | 0.17 | Anesthetized rats | [1] |
Table 2: Agonistic Effects of this compound in Rats
| Effect | Receptor | Response Magnitude | Animal Model | Reference |
| Stimulation of Basal Gastric Acid Secretion | CCK2 (Partial Agonist) | ~30% of maximal response to gastrin | Conscious fistula rats | [1] |
| Stimulation of Pancreatic Secretion | CCK1 (Full Agonist) | Powerful agonist activity noted | Anesthetized rats | [1] |
Note: A specific dose-response curve for the pancreatic agonist effect of this compound is not detailed in the cited literature, but it is described as a "powerful" and "full" agonist.
Experimental Protocols
1. Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol is based on standard methods for assessing gastric acid secretion.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g), fasted overnight with free access to water.
-
Anesthesia: Urethane (1.25 g/kg, intraperitoneally).
-
Surgical Procedure:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous administration of substances.
-
Make a midline laparotomy. Ligate the esophagus at the stomach entrance and the pylorus at the gastroduodenal junction.
-
Insert a double-lumen cannula into the stomach through an incision in the forestomach. One lumen is for perfusion and the other for collection of the perfusate.
-
-
Perfusion and Sample Collection:
-
Perfuse the stomach with saline (0.9% NaCl) at a constant rate (e.g., 1 ml/min).
-
Collect the gastric perfusate in 15-minute intervals.
-
Determine the acid concentration in the collected samples by titration with 0.01 N NaOH to a pH of 7.0 using a pH meter and an autotitrator.
-
-
Drug Administration:
-
After a stabilization period to establish a basal secretion rate, administer this compound intravenously.
-
To test for antagonism, a CCK2 agonist like pentagastrin can be infused intravenously to stimulate acid secretion before and after administration of this compound.
-
2. Preparation of Isolated Pancreatic Acini and Amylase Secretion Assay
This protocol is for in vitro assessment of the direct effects of this compound on pancreatic acinar cells.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Acinar Cell Isolation:
-
Euthanize the rat and remove the pancreas.
-
Inject the pancreas with a solution of collagenase in a buffer (e.g., HEPES-Ringer bicarbonate buffer) and incubate at 37°C with gentle shaking.
-
After digestion, gently pipette the tissue to disperse the acini.
-
Filter the suspension through a nylon mesh and purify the acini by centrifugation through a buffer containing 4% bovine serum albumin.
-
-
Amylase Secretion Assay:
-
Resuspend the isolated acini in a buffer and pre-incubate at 37°C.
-
Add different concentrations of this compound to the acini suspension and incubate for a set period (e.g., 30 minutes).
-
Terminate the incubation by centrifugation at low speed.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a commercially available assay kit (e.g., based on the cleavage of a chromogenic substrate).
-
Express amylase secretion as a percentage of the total amylase content in the acini at the start of the incubation.
-
Visualizations
Signaling Pathways
Below are diagrams illustrating the signaling pathways activated by this compound's unexpected agonist activities.
Caption: this compound partial agonism at the CCK2 receptor in gastric cells.
Caption: this compound full agonism at the CCK1 receptor in pancreatic acinar cells.
References
challenges in dissolving PD 136450 for experiments
Welcome to the technical support center for PD 136450, also known as N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide. This guide provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental use.
Chemical Properties
| Property | Value |
| Chemical Name | N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide |
| CAS Number | 136450-11-8 |
| Molecular Formula | C₂₇H₂₂N₂O₄ |
| Molecular Weight | 438.47 g/mol |
| Appearance | White to off-white powder[1] |
| Purity | ≥95% |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a poorly water-soluble compound. Organic solvents are necessary for its dissolution.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of similar benzopyran derivatives.
-
Alternative Solvents: While specific data for this compound is limited, related compounds like Pranlukast have been studied in ethanol, methanol, propanol, and butanol.[2] However, solubility in these alcohols is considerably lower than in DMSO.
-
Aqueous Buffers: Direct dissolution in aqueous buffers like PBS is not recommended due to the compound's hydrophobic nature. Dilution of a DMSO stock solution into aqueous media is the standard procedure for cell-based assays.
Troubleshooting Dissolution Issues:
| Issue | Recommended Action |
| Precipitation upon dilution in aqueous media | - Lower the final concentration of this compound in the aqueous medium. - Increase the percentage of DMSO in the final solution (ensure it is non-toxic to your cells, typically <0.5%). - Vortex or gently mix the solution during the dilution process. |
| Compound does not fully dissolve in the organic solvent | - Gently warm the solution (e.g., to 37°C). - Use sonication for a short period to aid dissolution. - Ensure the solvent is of high purity and anhydrous. |
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a stock solution is provided below.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.38 mg of the compound (Molecular Weight = 438.47 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for studying the effects of this compound in a cell-based assay, based on protocols used for its parent compound, Pranlukast.[3][4][5][6]
-
Cell Culture: Plate your cells of interest at the desired density in a suitable culture vessel and allow them to adhere or reach the desired confluency.
-
Preparation of Working Solution: Dilute the 10 mM DMSO stock solution of this compound into your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period to observe the effects of the compound.
-
Assay: Perform your specific downstream assay (e.g., measurement of cytokine production, gene expression, or cell viability).
Mechanism of Action & Signaling Pathway
This compound is an intermediate in the synthesis of Pranlukast, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[7][8][9][10] Therefore, it is anticipated that the biological activity of this compound, if any, would be related to the leukotriene signaling pathway.
Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a signaling cascade leading to various physiological responses, including smooth muscle contraction, increased vascular permeability, and inflammation.[8] Pranlukast is known to inhibit these effects by blocking the CysLT1 receptor.[7][9] Furthermore, studies have shown that Pranlukast can inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the expression of pro-inflammatory genes.[3][4][5][6]
Leukotriene Signaling Pathway
References
- 1. China N-(2-Cyano-4-Oxo-4h-1-Benzopyran-8-Yl)-4-(4-Phenylbutoxy)Benzamide Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pranlukast inhibits NF-kappa B activation in human monocytes/macrophages and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pranlukast inhibits NF-kappaB activation and MUC2 gene expression in cultured human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Pranlukast, a cysteinyl leukotriene receptor 1 antagonist, attenuates allergen-specific tumour necrosis factor alpha production and nuclear factor kappa B nuclear translocation in peripheral blood monocytes from atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 136450 Dose Adjustment for Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on adjusting the dosage of PD 136450, a selective dopamine D4 receptor antagonist, for use in different rodent strains. Due to the limited publicly available data specifically for this compound, this guide incorporates information from analogous selective D4 receptor antagonists to provide a comprehensive framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the dopamine D4 receptor. Like other D2-like family receptors, the D4 receptor is coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[1][] As an antagonist, this compound blocks dopamine from binding to the D4 receptor, thereby preventing this signaling cascade.[3]
Q2: I am switching from Sprague-Dawley rats to C57BL/6 mice. How should I adjust the dose of this compound?
A starting point for dose adjustment can be calculated using the following formula:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Rat Km / Mouse Km)
Where Km is the conversion factor based on body weight and BSA. For rats, the Km is approximately 6, and for mice, it is approximately 3. Therefore, as a general starting point, the mouse dose would be approximately half the rat dose in mg/kg. However, this is an estimation, and the optimal dose should be determined empirically through dose-response studies in the new strain.
Q3: What are some common issues I might encounter when using this compound in different rodent strains?
A3:
-
Variability in Response: Different rodent strains can exhibit significant variability in their response to CNS-active compounds due to genetic differences in drug metabolism, receptor density, and distribution.
-
Off-Target Effects: At higher doses, the selectivity of any compound can decrease, leading to off-target effects. This is a critical consideration when a dose that is effective in one strain appears to be toxic or has unexpected behavioral effects in another.
-
Vehicle-Related Issues: The solubility and stability of this compound in the chosen vehicle can affect its bioavailability and efficacy. Ensure the vehicle is appropriate for the route of administration and is well-tolerated by the specific rodent strain.
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) can significantly impact the pharmacokinetic profile of the compound. Ensure consistency in administration technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of Efficacy in a New Strain | 1. Inadequate Dose: The dose, when scaled, may be too low to achieve sufficient receptor occupancy in the new strain. 2. Strain-Specific Metabolism: The new strain may metabolize the compound more rapidly. 3. Lower Receptor Density: The target receptor density might be lower in the specific brain regions of the new strain. | 1. Conduct a Dose-Response Study: Start with the scaled dose and test a range of higher and lower doses to determine the effective dose in the new strain. 2. Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in the new strain. 3. Consult Literature: Review literature for known differences in the dopaminergic system between the strains being used. |
| Unexpected Behavioral Effects or Toxicity | 1. Dose Too High: The scaled dose may be supratherapeutic or toxic in the new strain. 2. Off-Target Effects: At higher concentrations, this compound may be binding to other receptors. 3. Vehicle Toxicity: The vehicle itself may be causing adverse effects. | 1. Reduce the Dose: Start with a lower dose and titrate upwards. 2. Verify Selectivity: If unexpected effects are observed, consider if they align with the known pharmacology of other dopamine receptors or other potential off-targets. 3. Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to rule out its contribution to the observed effects. |
| High Variability in Experimental Results | 1. Inconsistent Dosing Technique: Variations in the volume or site of administration can lead to variable absorption. 2. Animal Stress: Stress from handling and administration can influence behavioral outcomes. 3. Circadian Rhythm Effects: The time of day of dosing and testing can impact drug efficacy and animal behavior. | 1. Standardize Administration Protocol: Ensure all researchers are using the same, consistent technique for drug administration.[4][5] 2. Acclimatize Animals: Properly acclimate animals to handling and the experimental procedures to minimize stress.[6] 3. Consistent Timing: Conduct experiments at the same time each day to minimize circadian variations. |
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following tables provide data for analogous selective dopamine D4 receptor antagonists, L-745,870 and NGD 94-1, to serve as a reference.
Table 1: In Vitro Binding Affinities (Ki) of Analogous D4 Antagonists
| Compound | Receptor | Species | Ki (nM) |
| L-745,870 | Human Dopamine D4 | Human | 0.43[7] |
| L-745,870 | Rat Dopamine D4 | Rat | - |
| NGD 94-1 | Human Dopamine D4.2 | Human | 3.6 |
Table 2: In Vivo Effective Doses of Analogous D4 Antagonists in Rodents
| Compound | Species/Strain | Behavioral Model | Route | Effective Dose (mg/kg) | Observed Effect |
| L-745,870 | Rat | Spontaneous Locomotor Activity | - | 30[8] | Reduced activity |
| L-745,870 | Mouse | Rotarod | - | 100[8] | Impaired motor performance |
| L-745,870 | Mouse | Morphine Dependence | i.p. | 1[9] | Attenuated withdrawal syndromes |
| L-745,870 | Rat | Cocaine Discrimination | - | 1-10[10] | Reduced response rates |
| NGD 94-1 | Mouse | Cognition | - | 5 | Reversed PCP-induced deficits[11] |
| Belaperidone | Rat | Quinpirole-induced inhibition of firing | - | 1.66 (ED50)[1] | Reversal |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage in Rodents
This protocol provides a general guideline for the oral administration of compounds like this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline, 0.5% methylcellulose)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Accurately weigh the animal to determine the correct volume of the drug solution to administer. Prepare the this compound solution at the desired concentration in the chosen vehicle. Ensure the solution is homogenous.
-
Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this can often be done by one person. For rats, a two-person technique (one restraining, one dosing) may be safer and more effective.
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned, slowly administer the solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation. Return the animal to its home cage and monitor for a short period.
Protocol 2: Assessment of Locomotor Activity in an Open Field
This protocol can be used to assess the effect of this compound on spontaneous motor activity.
Materials:
-
Open field arena equipped with photobeam detectors or a video tracking system
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle to the animals at the predetermined doses and route.
-
Testing: At a specified time post-administration (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the data to compare the effects of different doses of this compound with the vehicle control group.
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose Adjustment
References
- 1. benchchem.com [benchchem.com]
- 3. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D4 receptor antagonist L-745,870: effects in rats discriminating cocaine from saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Validation & Comparative
A Comparative Analysis of PD 136450 and YM022 in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective cholecystokinin B (CCK-B) receptor antagonists, PD 136450 and YM022, with a focus on their application in preclinical models of anxiety. While both compounds target the same receptor, the available experimental data on their anxiolytic-like effects varies, with more specific behavioral data published for this compound.
Introduction to this compound and YM022
This compound and YM022 are non-peptide antagonists of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. The CCKergic system, particularly through the CCK-B receptor, is implicated in the pathophysiology of anxiety and panic disorders. Antagonism of this receptor is a therapeutic strategy for developing novel anxiolytics.
This compound has been characterized as a selective CCK2 (a subtype of CCK-B) receptor antagonist with demonstrated anxiolytic, anti-secretory, and anti-ulcer activities.
YM022 is recognized as a highly potent, selective, and orally active CCK-B receptor antagonist. While extensively studied for its potent inhibitory effects on gastric acid secretion, its role in anxiety is primarily inferred from its mechanism of action and the known function of the CCK-B receptor in anxiety pathways.
Mechanism of Action: Targeting the CCK-B Receptor
Both this compound and YM022 exert their effects by blocking the action of cholecystokinin at the CCK-B receptor. In the central nervous system, particularly in regions like the amygdala, hippocampus, and cerebral cortex, the activation of CCK-B receptors is associated with increased neuronal excitability and the manifestation of anxiety and panic-like behaviors. By antagonizing these receptors, this compound and YM022 are hypothesized to reduce this hyperexcitability, leading to anxiolytic effects.
Figure 1: Simplified signaling pathway of CCK-B receptor antagonism.
Performance in Anxiety Models: A Data-Driven Comparison
Quantitative Data Summary
| Compound | Model | Species | Key Findings | Reference |
| This compound | Light-Dark Box | Rat | Showed significant anxiolytic activity. Increased time spent in the dark compartment and latency to move from light to dark, comparable to diazepam (5 mg/kg). | [1] |
| YM022 | In Vitro Receptor Binding | Canine | High affinity for CCK-B receptors (IC50 = 0.73 nM) and high selectivity over CCK-A receptors (IC50 = 136 nM). | |
| YM022 | In Vitro Receptor Binding | Human | Potently inhibited [125I]CCK-8 binding to human CCK-B receptors with an IC50 of 55 pM. |
Note: While YM022's high receptor affinity is a strong indicator of its potential as a CNS therapeutic, direct quantitative data from behavioral anxiety models is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for standard preclinical anxiety models are provided below. These protocols are representative of the experimental designs used to evaluate anxiolytic compounds.
Light-Dark Box Test
The light-dark box test is a widely used model for assessing anxiety-like behavior in rodents, based on their innate aversion to brightly illuminated areas.
Figure 2: Experimental workflow for the Light-Dark Box test.
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Each animal is placed individually into the center of the light compartment, facing away from the opening.
-
The animal is allowed to freely explore the apparatus for a predetermined period (typically 5-10 minutes).
-
Behavior is recorded by a video camera and analyzed for parameters such as:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Elevated Plus-Maze (EPM) Test
The EPM test is another standard paradigm for assessing anxiety in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Figure 3: Experimental workflow for the Elevated Plus-Maze test.
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Animals are habituated to the testing room prior to the test.
-
Each animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session.
-
An overhead video camera records the session for later analysis of:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
-
Anxiolytic drugs are expected to increase the percentage of time spent in the open arms and the number of entries into the open arms.
Conclusion
Both this compound and YM022 are potent and selective CCK-B receptor antagonists, a class of compounds with strong therapeutic potential for anxiety disorders. Experimental evidence confirms the anxiolytic-like activity of this compound in a preclinical model. While direct behavioral data for YM022 in anxiety paradigms is not currently available in the literature, its high affinity and selectivity for the CCK-B receptor suggest it would likely exhibit similar anxiolytic properties. Further head-to-head comparative studies in standardized anxiety models are necessary to definitively determine the relative efficacy and potency of these two compounds for the treatment of anxiety.
References
A Comparative Guide to CCK-B Receptor Antagonists: PD 136450 vs. L-365,260
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-peptide antagonists of the cholecystokinin-B (CCK-B) receptor: PD 136450 and L-365,260. The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor with significant physiological roles in the central nervous system and the gastrointestinal tract. Its modulation is a key area of research for anxiety, pain, and gastric secretion disorders. This document aims to furnish researchers with the necessary data to make informed decisions regarding the selection of the most appropriate antagonist for their experimental needs.
Quantitative Comparison of Receptor Selectivity
The selectivity of an antagonist for its target receptor over other related receptors is a critical parameter in pharmacological research. The following table summarizes the binding affinities of this compound and L-365,260 for both the CCK-A and CCK-B receptor subtypes. This data has been compiled from in vitro radioligand binding assays.
| Compound | CCK-A Receptor Affinity (IC50/Ki) | CCK-B Receptor Affinity (IC50/Ki) | Selectivity Ratio (CCK-A/CCK-B) |
| This compound | >1000-fold lower than CCK-B | High Affinity | >1000 |
| L-365,260 | 280 nM (IC50)[1][2] | 2.0 nM (IC50)[1][2] | 140 |
Note: A higher selectivity ratio indicates a greater preference for the CCK-B receptor over the CCK-A receptor.
Experimental Protocols
The determination of the binding affinities listed above was achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used in these key experiments.
Radioligand Binding Assay for CCK-A and CCK-B Receptors
Objective: To determine the binding affinity and selectivity of unlabeled antagonist compounds (this compound and L-365,260) for CCK-A and CCK-B receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from tissues or cell lines expressing either human CCK-A or CCK-B receptors. For example, guinea pig pancreas is a rich source of CCK-A receptors, while guinea pig brain or specific transfected cell lines can be used for CCK-B receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor. For CCK-B receptors, [3H]L-365,260 is a suitable choice[3]. For CCK-A receptors, a radiolabeled CCK-A selective agonist or antagonist would be used.
-
Unlabeled Ligands: this compound and L-365,260 of varying concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled competitor ligand (this compound or L-365,260).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each competitor, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Below is a graphical representation of a typical experimental workflow for a competitive binding assay.
Competitive Radioligand Binding Assay Workflow
CCK-B Receptor Signaling Pathway
Both this compound and L-365,260 act as antagonists at the CCK-B receptor, thereby blocking the downstream signaling cascade initiated by the binding of endogenous ligands like cholecystokinin (CCK) and gastrin. The CCK-B receptor is a Gq-protein coupled receptor. Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers then trigger a variety of cellular responses.
The following diagram illustrates the canonical CCK-B receptor signaling pathway.
References
Comparative Efficacy of PD 136450 and Other CCK2 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cholecystokinin B (CCK2) receptor antagonist, PD 136450, with other notable antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes the relevant signaling pathway to support informed decisions in drug discovery and development.
The cholecystokinin 2 (CCK2, formerly known as CCKB or gastrin) receptor, a G-protein coupled receptor, plays a significant role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and pain perception. Its involvement in these pathways has made it a key target for therapeutic intervention. This guide focuses on the efficacy of this compound, a selective CCK2 receptor antagonist, in comparison to other well-characterized antagonists.
In Vitro Efficacy: A Comparative Analysis
The potency of CCK2 receptor antagonists is primarily assessed through their binding affinity (Ki) and their functional inhibition (IC50) in in vitro assays. The following tables summarize the available data for this compound and a selection of other antagonists.
Binding Affinity (Ki)
Binding affinity, represented by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| L-365,260 | 1.9 | Guinea Pig Brain | [125I]CCK-8 | [1] |
| Sograzepide (YF 476) | 0.068 | Rat Brain | [125I]CCK-8 | [1] |
| Sograzepide (YF 476) | 0.62 | Cloned Canine CCK2R | [125I]CCK-8 | [1] |
| Sograzepide (YF 476) | 0.19 | Cloned Human CCK2R | [125I]CCK-8 | [1] |
Note: A specific Ki value for this compound from the searched literature was not identified. The available data primarily focuses on its functional antagonism (IC50).
Functional Antagonism (IC50)
The half-maximal inhibitory concentration (IC50) measures the concentration of an antagonist required to inhibit a specific biological response by 50%. In the context of CCK2 receptors, this often involves measuring the inhibition of gastrin-stimulated cellular responses, such as pancreastatin secretion from isolated rat stomach ECL cells.[2]
| Compound | Chemical Class | IC50 (nM) |
| This compound | Tryptophan Dipeptoid | 135 |
| PD 135158 | Tryptophan Dipeptoid | 76 |
| PD 134308 (CI-988) | Tryptophan Dipeptoid | 145 |
| YM022 | Benzodiazepine | 0.5 |
| AG041R | Ureidoindoline | 2.2 |
| YF476 (Sograzepide) | Benzodiazepine | 2.7 |
| L-740,093 | Benzodiazepine | 7.8 |
| JB93182 | Benzimidazole | 9.3 |
| RP73870 | Ureidoacetamide | 9.8 |
Data from Lindström et al., 1997.[2]
Based on this data, this compound demonstrates weaker in vitro functional antagonism compared to several other classes of CCK2 receptor antagonists, particularly the benzodiazepine derivatives like YM022 and YF476, which exhibit sub-nanomolar to low nanomolar IC50 values.[2]
In Vivo Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of CCK2 receptor antagonists. Key in vivo models assess the inhibition of gastric acid secretion.
This compound has been shown to be effective in in vivo models. It inhibits gastrin-stimulated gastric acid secretion in both anesthetized and conscious rats.[3]
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| This compound | Rat | Gastrin-stimulated gastric acid secretion | Effective inhibition | [3] |
| This compound | Rat | Cold restraint stress-induced gastric ulcers | Dose-dependent inhibition | [4] |
| JNJ-26070109 | Rat | Pentagastrin-stimulated gastric acid secretion | 45% reduction with 21 days of treatment | [5] |
While direct comparative in vivo studies with a broad range of antagonists are limited in the available literature, the data indicates that this compound possesses in vivo activity in relevant models of gastric acid secretion and ulcer protection.
CCK2 Receptor Signaling Pathway
Activation of the CCK2 receptor by its endogenous ligands, gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events. This pathway is a key target for the pharmacological action of antagonists like this compound.
Caption: CCK2 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of CCK2 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCK2 receptor.
Objective: To determine the Ki of a test antagonist for the CCK2 receptor.
Materials:
-
Cell membranes expressing CCK2 receptors (e.g., from guinea pig brain or transfected cell lines).
-
Radioligand (e.g., [125I]CCK-8).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2, bacitracin).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test antagonist.
-
Incubation: In each well of a 96-well filter plate, add the cell membrane preparation, the radioligand at a fixed concentration, and the test antagonist at varying concentrations. Include control wells with only radioligand (total binding) and wells with radioligand and a high concentration of a known unlabeled ligand (non-specific binding).
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each antagonist concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Inhibition of Gastrin-Evoked Pancreastatin Secretion
This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to inhibit the physiological response to CCK2 receptor activation.
Objective: To determine the IC50 of a test antagonist in inhibiting gastrin-stimulated pancreastatin secretion.
Materials:
-
Isolated and enriched rat stomach enterochromaffin-like (ECL) cells.
-
Gastrin (agonist).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Culture medium and incubation buffers.
-
Radioimmunoassay (RIA) kit for pancreastatin.
Procedure:
-
Cell Preparation: Isolate and culture ECL cells from rat oxyntic mucosa.
-
Incubation: Pre-incubate the cultured ECL cells with varying concentrations of the test antagonist for a specific duration.
-
Stimulation: Add a fixed, maximally effective concentration of gastrin to the wells (except for basal control wells) and incubate for a defined period (e.g., 30 minutes).
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Measure the concentration of pancreastatin in the supernatant using a specific radioimmunoassay.
-
Data Analysis: Plot the percentage of inhibition of gastrin-stimulated pancreastatin secretion against the log concentration of the antagonist. Determine the IC50 value from the resulting dose-response curve.
In Vivo Assay: Inhibition of Gastrin-Stimulated Gastric Acid Secretion in Rats
This in vivo model assesses the ability of a CCK2 receptor antagonist to block the physiological effect of gastrin on gastric acid production.
Objective: To evaluate the in vivo efficacy of a test antagonist in inhibiting gastrin-induced gastric acid secretion.
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., urethane).
-
Gastrin or pentagastrin (a synthetic analog).
-
Test antagonist (e.g., this compound).
-
Surgical equipment for gastric fistula or perfusion.
-
pH meter or autotitrator.
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically prepare them for the collection of gastric secretions, for example, by implanting a gastric fistula or setting up a stomach perfusion system.
-
Basal Secretion: Collect gastric juice for a baseline period to determine the basal acid output.
-
Antagonist Administration: Administer the test antagonist via a suitable route (e.g., subcutaneous or intravenous injection).
-
Gastrin Stimulation: After a predetermined time, administer a continuous infusion or a bolus injection of gastrin or pentagastrin to stimulate acid secretion.
-
Sample Collection: Collect gastric secretions at regular intervals throughout the experiment.
-
Acid Measurement: Determine the acid concentration in the collected samples by titration with a standard base (e.g., NaOH) to a neutral pH.
-
Data Analysis: Calculate the total acid output (μmol H+/unit time) for each collection period. Compare the acid output in the presence and absence of the antagonist to determine the percentage of inhibition. Calculate the dose required to produce 50% inhibition (ID50).
Conclusion
This compound is a selective CCK2 receptor antagonist with demonstrated in vivo efficacy in models of gastric acid secretion and ulcer protection. However, in vitro functional assays indicate that it is less potent compared to other classes of CCK2 antagonists, such as the benzodiazepine derivatives. The provided data and experimental protocols offer a framework for the comparative evaluation of this compound and other CCK2 receptor antagonists, aiding in the selection and development of compounds for further investigation. The choice of an appropriate antagonist will depend on the specific research or therapeutic goal, considering factors such as potency, selectivity, and pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of PD 136450's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of PD 136450, a selective CCK2 receptor antagonist, with the phenotypic characteristics of genetic models, specifically CCK2 receptor knockout mice. This cross-validation approach strengthens the understanding of this compound's mechanism of action and its potential therapeutic applications by corroborating pharmacological data with genetic evidence.
The Cholecystokinin-2 (CCK2) Receptor Signaling Pathway
The CCK2 receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including the regulation of gastric acid secretion and anxiety-related behaviors. Upon binding of its endogenous ligands, gastrin or cholecystokinin (CCK), the CCK2 receptor primarily couples to Gq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK2 receptor activation.
Figure 1: CCK2 Receptor Signaling Pathway and the inhibitory action of this compound.
Comparison of Effects: this compound vs. CCK2 Receptor Knockout Mice
The following table summarizes the key findings from studies on this compound and CCK2 receptor knockout mice, providing a clear comparison of their effects on gastric acid secretion and anxiety-like behavior.
| Parameter | This compound (Pharmacological Blockade) | CCK2 Receptor Knockout Mice (Genetic Ablation) | Cross-Validation Conclusion |
| Gastrin-Stimulated Gastric Acid Secretion | Inhibited in rats.[1] | Impaired in mice.[2] | The pharmacological blockade of the CCK2 receptor by this compound mirrors the phenotype of genetic ablation of the receptor, confirming the crucial role of the CCK2 receptor in mediating gastrin-induced acid secretion. |
| Anxiety-Like Behavior | Exhibited anxiolytic activity in rats, as assessed by the black and white box test.[1] | Reduced anxiety-like behavior has been reported in some studies.[3] | The anxiolytic effects observed with this compound are consistent with the behavioral phenotype of CCK2 receptor knockout mice, supporting the involvement of this receptor in anxiety modulation. |
| Pancreatic Secretion | Increased pancreatic secretion in rats, an effect mediated by CCK1 receptors.[1] | Not directly applicable as the primary target is the CCK2 receptor. | This highlights the off-target activity of this compound at the CCK1 receptor, a finding that would not be apparent from the CCK2 receptor knockout model alone. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Gastric Acid Secretion Studies
-
Pharmacological Model (this compound):
-
Animal Model: Male Wistar rats.
-
Procedure: Rats are anesthetized, and the stomach is continuously perfused. Gastric acid secretion is stimulated by intravenous infusion of pentagastrin. This compound is administered subcutaneously prior to pentagastrin infusion. Gastric effluent is collected, and acid output is determined by titration.
-
Reference: The methodology is based on standard protocols for measuring gastric acid secretion in rats, as described in studies evaluating the effects of CCK2 receptor antagonists.[1]
-
-
Genetic Model (CCK2 Receptor Knockout Mice):
-
Animal Model: CCK2 receptor knockout (-/-) mice and wild-type (+/+) littermates.
-
Procedure: Mice are anesthetized, and a pylorus ligation is performed to allow for the collection of gastric juice. Gastric acid secretion can be stimulated with secretagogues like histamine or carbachol. After a set period, the stomach is removed, and the gastric content is collected to measure acid output by titration.
-
Reference: Detailed protocols for assessing gastric acid secretion in knockout mice are available in the literature.[2]
-
Anxiety-Like Behavior Studies
-
Pharmacological Model (this compound):
-
Animal Model: Male Wistar rats.
-
Procedure (Black and White Box Test): The apparatus consists of two interconnected compartments, one dark and one brightly lit. Rats are administered this compound or vehicle and placed in the center of the lit compartment. The number of entries into and the time spent in each compartment are recorded over a specified period. An increase in the time spent in the lit compartment and the number of transitions is indicative of an anxiolytic effect.[1]
-
-
Genetic Model (CCK2 Receptor Knockout Mice):
-
Animal Model: CCK2 receptor knockout (-/-) mice and wild-type (+/+) littermates.
-
Procedure (Elevated Plus Maze): The maze consists of two open arms and two closed arms elevated from the floor. Mice are placed in the center of the maze, and their behavior is recorded. An increase in the time spent on and the number of entries into the open arms is interpreted as reduced anxiety-like behavior.
-
Reference: The elevated plus maze is a standard behavioral test for anxiety in rodents, and its application in CCK2 receptor knockout mice has been described.
-
Experimental Workflow for Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of a pharmacological agent's effects with a genetic model.
Figure 2: Generalized workflow for cross-validating pharmacological and genetic data.
Conclusion
References
- 1. PD-136,450: a CCK2 (gastrin) receptor antagonist with antisecretory, anxiolytic and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric acid secretion in cholecystokinin-1 receptor, -2 receptor, and -1, -2 receptor gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-2 (CCK2) receptor-mediated anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Effects of PD 136450 and Diazepam
A comprehensive guide for researchers and drug development professionals, this document provides a detailed comparative analysis of the pharmacological effects of the cholecystokinin B (CCK-B) receptor antagonist, PD 136450, and the classical benzodiazepine, diazepam. This guide synthesizes available experimental data on their mechanisms of action, receptor binding affinities, and behavioral effects, presented in a structured format to facilitate objective comparison.
Executive Summary
This guide provides a head-to-head comparison of this compound and diazepam, two compounds with anxiolytic properties that act through distinct molecular targets. Diazepam, a positive allosteric modulator of the GABA-A receptor, is a well-established anxiolytic with a broad spectrum of central nervous system depressant effects. In contrast, this compound is a selective antagonist of the CCK-B receptor, a target implicated in the modulation of anxiety and panic. This document collates quantitative data from various studies to enable a clear comparison of their pharmacological profiles and summarizes the methodologies of key behavioral assays used to evaluate their effects.
Mechanism of Action
This compound: Cholecystokinin B (CCK-B) Receptor Antagonist
This compound exerts its effects by selectively blocking the cholecystokinin B (CCK-B) receptor, which is predominantly found in the central nervous system.[1][2] Cholecystokinin (CCK) is a peptide neurotransmitter that, upon binding to CCK-B receptors, is thought to play a role in mediating anxiety and panic-like behaviors. By antagonizing these receptors, this compound is hypothesized to produce anxiolytic effects. Some research also suggests that this compound may exhibit partial agonist activity at CCK-B receptors in the stomach and full agonist activity at CCK-A receptors in the pancreas.
Diazepam: Positive Allosteric Modulator of the GABA-A Receptor
Diazepam, a member of the benzodiazepine class, functions as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This potentiation of GABAergic inhibition leads to a widespread depression of the central nervous system, resulting in anxiolytic, sedative, muscle-relaxant, anticonvulsant, and amnestic effects.
Receptor Binding Affinity
The following table summarizes the available data on the receptor binding affinities of this compound and diazepam for their respective primary targets.
| Compound | Primary Target | Ligand | Ki (nM) | Test System | Reference |
| This compound | CCK-B Receptor | - | - | - | Data not available |
| Diazepam | GABA-A Receptor | [3H]Flunitrazepam | 4.1 | Rat brain membranes | [citation not found] |
Note: Specific Ki values for this compound at the CCK-B receptor were not available in the searched literature. The anxiolytic effects of CCK-B antagonists have been investigated, with some studies suggesting their potential in panic disorders.
Comparative Behavioral Effects in Animal Models of Anxiety
The anxiolytic effects of this compound and diazepam have been evaluated in various animal models of anxiety, most notably the elevated plus-maze (EPM) and the light-dark box (LDB) tests.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Compound | Species | Dose Range | Effect on Open Arm Time/Entries | Reference |
| PD 135158 (related CCK-B antagonist) | Mouse | 1.0 µg/kg - 1.0 mg/kg | No significant effect | [3] |
| Diazepam | Mouse | 0.5 - 1.5 mg/kg (i.p.) | Increased percentage of time spent in open arms at 1.5 mg/kg | [4] |
| Diazepam | Mouse | 0.5 - 1.0 mg/kg (acute) | No anxiolytic profile | [5] |
| Diazepam | Mouse | 2 - 4 mg/kg (chronic, 8 days) | Weak anxiolytic action in EPM-experienced mice; marked anxiolytic effect in EPM-naive mice | [5] |
| Diazepam | Rat | 0.25 - 1.0 mg/kg | Biphasic effect on exploration, with an increase at lower doses | [6] |
| Diazepam | Mouse | 0.5 and 1.0 mg/kg | Increased entry ratio into open arms | [7] |
Light-Dark Box (LDB)
The LDB test is another common model for assessing anxiety. The apparatus consists of a dark, enclosed compartment and a brightly lit, open compartment. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Species | Dose Range | Effect on Light Compartment Time/Transitions | Reference |
| CCK-B Antagonists (general) | Mouse | - | No effects observed in some studies | [8] |
| Diazepam | Rat | 0.75 - 3.0 mg/kg | Increased visits to and duration in the light compartment at the highest dose | [9][10] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor and prepare a membrane fraction through centrifugation.
-
Incubation: Incubate the membrane preparation with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Placement: Place the animal in the center of the maze, facing one of the open arms.
-
Observation: Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Data Collection: Record the number of entries into and the time spent in each arm using a video-tracking system.
-
Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total. An increase in these parameters is indicative of an anxiolytic effect.
Light-Dark Box (LDB) Test
Objective: To evaluate anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room.
-
Placement: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Observation: Allow the animal to explore the apparatus freely for a defined period (e.g., 5-10 minutes).
-
Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Signaling Pathways and Experimental Workflows
Diazepam: GABA-A Receptor Signaling Pathway
Caption: Diazepam enhances GABA-A receptor function, leading to anxiolysis.
This compound: CCK-B Receptor Signaling Pathway
Caption: this compound blocks CCK-B receptors, potentially reducing anxiety.
Experimental Workflow for Behavioral Testing
Caption: A typical workflow for evaluating drug effects on animal behavior.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and diazepam. Diazepam's anxiolytic effects are well-documented and mediated through the potentiation of GABAergic inhibition. The anxiolytic potential of this compound, acting via CCK-B receptor antagonism, is an area of ongoing research, with some preclinical evidence suggesting its efficacy, particularly in models of panic. However, the available data for a direct quantitative comparison with diazepam is limited. Further research, including head-to-head comparative studies with robust quantitative endpoints for both receptor binding and behavioral effects, is necessary to fully elucidate the relative therapeutic potential of these two compounds. The experimental protocols and diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260 as a Control for PD 136450 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-365,260 and PD 136450, two prominent antagonists of the cholecystokinin-B (CCK-B), also known as the cholecystokinin-2 (CCK2) or gastrin receptor. A key focus is the utility of L-365,260 as a specific and effective control in experiments investigating the pharmacological properties of this compound. Both compounds are valuable tools for studying the physiological and pathological roles of the CCK2 receptor, which is implicated in gastric acid secretion, anxiety, and the growth of certain tumors.
Executive Summary
L-365,260 is a highly selective and potent antagonist of the CCK2 receptor. Its well-characterized competitive antagonism makes it an ideal negative control in experiments designed to elucidate the specific effects of other CCK2 receptor ligands, such as this compound. Notably, this compound, while also a CCK2 receptor antagonist, has been shown to exhibit partial agonist activity at this receptor in some experimental systems. The use of L-365,260 allows researchers to confirm that the observed effects of this compound are indeed mediated through the CCK2 receptor. For instance, the partial agonist-induced effects of this compound can be effectively inhibited by L-365,260, thereby validating the on-target activity of this compound.
Comparative Performance Data
The following tables summarize the quantitative data for L-365,260 and this compound, highlighting their binding affinities and antagonist potencies from various studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Preparation | Radioligand | Kᵢ (nM) | Reference |
| L-365,260 | CCK2/Gastrin | Guinea pig brain | [³H]L-365,260 | 2.0 | [1] |
| L-365,260 | CCK2/Gastrin | Guinea pig stomach | [³H]L-365,260 | 1.9 | [1] |
| L-365,260 | CCK1 | Guinea pig pancreas | [¹²⁵I]CCK-8 | >200 | [1] |
| This compound | CCK2/Gastrin | Rat Gastric Mucosa | Not Specified | >1000-fold selectivity for CCK2 over CCK1 | [2] |
Table 2: In Vitro Antagonist Potency (IC₅₀)
| Compound | Assay | Stimulant | IC₅₀ (nM) | Reference |
| L-365,260 | Gastrin-stimulated acid secretion (rabbit gastric glands) | Gastrin | ~100 | |
| L-365,260 | CCK2 Receptor Binding | CCK-8 | 2 | |
| L-365,260 | CCK1 Receptor Binding | CCK-8 | 280 | |
| This compound | Gastrin-stimulated acid secretion (rabbit gastric glands) | Gastrin | 1 mg/kg (in vivo) | [3] |
Table 3: In Vivo Antagonist Potency (ED₅₀)
| Compound | Animal Model | Assay | ED₅₀ (mg/kg) | Route | Reference |
| L-365,260 | Mouse | Gastrin-stimulated acid secretion | 0.03 | p.o. | [1] |
| L-365,260 | Rat | Gastrin-stimulated acid secretion | 0.9 | p.o. | [1] |
| This compound | Rat | Pentagastrin-stimulated acid secretion | ~0.02 (0.05 µmol/kg) | i.v. / s.c. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCK2 receptor signaling pathway and a typical experimental workflow for evaluating antagonist activity.
Caption: CCK2 Receptor Signaling Pathway.
Caption: Experimental Workflows.
Experimental Protocols
In Vivo: Gastrin-Stimulated Gastric Acid Secretion in Conscious Rats
This protocol is adapted from studies evaluating the in vivo efficacy of CCK2 receptor antagonists.[5][6]
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250 g) equipped with a chronic gastric fistula.
-
Animals are fasted for 18-24 hours prior to the experiment, with free access to water.
2. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: L-365,260 (e.g., 0.1, 0.3, 1.0 mg/kg)
-
Group 3: this compound (e.g., 0.01, 0.03, 0.1 mg/kg)
-
Group 4 (Control for this compound): L-365,260 (e.g., 1.0 mg/kg) + this compound (e.g., 0.1 mg/kg)
3. Procedure:
-
Acclimatize rats in restraining cages.
-
Collect basal gastric secretion for 30-60 minutes.
-
Administer the test compounds (vehicle, L-365,260, this compound) via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
After a predetermined time (e.g., 30 minutes), stimulate gastric acid secretion with a continuous infusion of a gastrin analog, such as pentagastrin (e.g., 1 µg/kg/h i.v.).
-
Collect gastric juice samples at regular intervals (e.g., every 15 minutes) for 90-120 minutes.
-
Measure the volume of each sample and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (µmol/kg/h).
4. Expected Outcome:
-
L-365,260 and this compound are expected to dose-dependently inhibit pentagastrin-stimulated acid secretion.
-
In the control group (Group 4), L-365,260 should block any partial agonist effects of this compound on basal acid secretion and demonstrate clear antagonism of the pentagastrin-stimulated response.
In Vitro: Radioligand Binding Assay for CCK2 Receptor
This protocol provides a general framework for competitive binding assays to determine the affinity of L-365,260 and this compound for the CCK2 receptor.[7][8]
1. Materials:
-
Membrane preparation from cells or tissues expressing the CCK2 receptor (e.g., guinea pig brain cortex, transfected cell lines).
-
Radiolabeled CCK2 receptor ligand (e.g., [³H]L-365,260 or ¹²⁵I-labeled gastrin).
-
Unlabeled L-365,260 and this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and protease inhibitors).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
2. Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, the radiolabeled ligand (at a concentration near its Kₑ), and a range of concentrations of the unlabeled competitor (L-365,260 or this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CCK2 receptor antagonist (e.g., 1 µM L-365,260).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
4. Expected Outcome:
-
Both L-365,260 and this compound will displace the radiolabeled ligand in a concentration-dependent manner.
-
The Kᵢ values will provide a quantitative measure of their binding affinity for the CCK2 receptor, allowing for a direct comparison of their potency.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. SMPDB [smpdb.ca]
- 3. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cholecystokinin-B/gastrin receptor blockade on gastric acid secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Differentiation of central cholecystokinin receptor binding sites using the non-peptide antagonists MK-329 and L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of PD 136450 for CCK-B Receptors: A Comparative Guide
For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for the accurate investigation of receptor function and for the development of targeted therapeutics. This guide provides a detailed comparison of PD 136450, a notable cholecystokinin (CCK) receptor antagonist, with other commonly used antagonists for the CCK-B receptor (also known as CCK2). The CCK-B receptor, primarily found in the central nervous system and the gastrointestinal tract, is a key target for research into anxiety, pain, and gastric acid secretion.
This guide presents quantitative data on the binding affinities of this compound and its alternatives, outlines a standard experimental protocol for determining these values, and provides visual representations of the CCK-B receptor signaling pathway and the experimental workflow for assessing ligand binding.
Comparative Analysis of CCK-B Receptor Antagonists
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other selective CCK-B receptor antagonists for both CCK-B and CCK-A (CCK1) receptors. The selectivity ratio, a key indicator of a compound's specificity, is also provided.
| Compound | CCK-B Receptor Affinity (Ki/IC50, nM) | CCK-A Receptor Affinity (Ki/IC50, nM) | Selectivity Ratio (CCK-A / CCK-B) |
| This compound | ~1-5 | >1000* | >1000 |
| L-365,260 | 1.9 - 2.0 | 280 | ~140-147 |
| YM022 | 0.068 | 63 | ~926 |
| LY288513 | 16[1] | >30000[2] | >1875 |
This compound is consistently described as a highly selective CCK-B receptor antagonist.[3] While it is a potent antagonist of gastrin-stimulated acid secretion, it's important to note that some studies have reported it can act as a partial agonist at CCK-B receptors in the stomach and a full agonist at CCK-A receptors in the pancreas of rats.[4]
L-365,260 is another well-characterized and selective non-peptide antagonist for the CCK-B receptor. It competitively and stereoselectively binds to both guinea pig stomach gastrin and brain CCK receptors.
YM022 stands out for its exceptionally high potency at the CCK-B receptor, with a Ki value in the picomolar range. It is an orally active antagonist that has been shown to inhibit gastrin-induced gastric acid secretion.
LY288513 is a selective non-peptide CCK-B receptor antagonist with demonstrated anxiolytic-like properties in animal models.[1][5] Its high selectivity is evident from the significant difference in its affinity for the CCK-B versus the CCK-A receptor.[2]
Experimental Protocols
The determination of binding affinities for these compounds is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay using cell membranes expressing the target CCK receptor.
Radioligand Binding Assay for CCK Receptors
1. Membrane Preparation:
-
Cell Culture: Culture cells stably or transiently expressing the human CCK-A or CCK-B receptor (e.g., CHO, HEK293, or COS-7 cells).
-
Homogenization: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store the membrane preparations at -80°C until use.
2. Competitive Binding Assay:
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of radioligand at a fixed concentration (e.g., [³H]L-365,260 for CCK-B or [¹²⁵I]CCK-8 for both). The concentration of the radioligand should ideally be at or below its Kd for the receptor.
-
50 µL of competing unlabeled ligand (e.g., this compound or other test compounds) at various concentrations (typically a serial dilution over several orders of magnitude).
-
150 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Total Binding: Measured in the absence of a competing ligand.
-
Non-specific Binding: Measured in the presence of a high concentration of a saturating unlabeled ligand to block all specific binding sites.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the specific binding as a function of the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: CCK-B Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. PD-136,450: a CCK2 (gastrin) receptor antagonist with antisecretory, anxiolytic and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new CCK-B/gastrin receptor antagonist acts as an agonist on the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the selective CCKB receptor antagonist LY288513 on conditioned fear stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Effects of PD 136450 and SSRIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic properties of the cholecystokinin-B (CCK-B) receptor antagonist, PD 136450, and the widely prescribed class of antidepressants, Selective Serotonin Reuptake Inhibitors (SSRIs). While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their distinct mechanisms of action and potential therapeutic profiles in the context of anxiety disorders.
Executive Summary
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the pharmacological management of anxiety disorders.[1][2][3] Their mechanism revolves around increasing synaptic serotonin levels by blocking its reuptake transporter.[3][4] In contrast, this compound represents a novel approach, targeting the cholecystokinin (CCK) system. As a selective CCK-B receptor antagonist, it aims to mitigate the anxiogenic effects mediated by CCK in the brain.[5][6] Preclinical evidence suggests that while both drug classes exhibit anxiolytic-like properties, they do so via fundamentally different signaling pathways, which may translate to differences in efficacy, side-effect profiles, and onset of action.
Data Presentation: Quantitative Anxiolytic Effects
The following tables summarize available quantitative data from preclinical studies on this compound and representative SSRIs in common animal models of anxiety. It is important to note the scarcity of head-to-head trials; therefore, data is compiled from separate studies.
Table 1: Effects of this compound and Analogs in Animal Models of Anxiety
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound | Black and White Box | Not Specified | Anxiolytic activity comparable to 5 mg/kg diazepam. Increased time in the light compartment and latency to enter the dark compartment. | [5] |
| L-365,260 (CCK-B Antagonist) | Elevated Plus Maze (Mice) | 1 - 1000 µg/kg i.p. | Dose-dependent increase in the percentage of entries and time spent in the open arms. | [7] |
| CI-988 (CCK-B Antagonist) | Elevated X-Maze (Rats) | Not Specified | Produced anxiolytic-like effects. | [8] |
Table 2: Effects of SSRIs in Animal Models of Anxiety
| Compound | Animal Model | Dose | Key Findings | Reference |
| Fluoxetine | Elevated Plus Maze | Not Specified | Generally increases open arm exploration, indicative of anxiolytic effects. | [9] |
| Sertraline | Elevated Plus Maze | Not Specified | Shows anxiolytic-like effects by increasing open arm time and entries. | [10] |
| Paroxetine | Elevated Plus Maze | Not Specified | Demonstrates anxiolytic properties through increased exploration of open arms. | [9] |
| Various SSRIs | Fear Conditioning | Not Specified | Can facilitate the extinction of conditioned fear responses. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Black and White Box Test (for this compound)
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.[5]
-
Procedure: A rodent is placed into the center of the illuminated area. The latency to enter the dark compartment and the total time spent in each compartment are recorded over a specified period. Anxiolytic compounds typically increase the time spent in the lit compartment and the latency to enter the dark one.[5]
-
Data Analysis: Comparison of the mean time in the light compartment and latency to enter the dark compartment between the vehicle control group and the drug-treated group. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Elevated Plus Maze (EPM) (for SSRIs and other CCK-B Antagonists)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[8][12]
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set time (typically 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded. Anxiolytic drugs increase the proportion of time spent and entries into the open arms.[8][12]
-
Data Analysis: The primary measures are the percentage of time spent in the open arms ((time in open arms / total time in arms) x 100) and the percentage of open arm entries ((open arm entries / total arm entries) x 100). Data are analyzed using statistical tests like ANOVA or t-tests to compare drug-treated groups with control groups.[12]
Fear Conditioning (General Protocol)
-
Apparatus: A conditioning chamber where an auditory or visual cue (conditioned stimulus, CS) can be paired with a mild aversive stimulus, such as a footshock (unconditioned stimulus, US).
-
Procedure:
-
Acquisition: The animal is placed in the chamber and presented with the CS followed by the US. This pairing is repeated multiple times.
-
Contextual Fear Testing: The animal is returned to the same chamber without the CS or US, and freezing behavior (a measure of fear) is quantified.
-
Cued Fear Testing: The animal is placed in a novel environment and presented with the CS alone, and freezing behavior is measured.
-
-
Data Analysis: Anxiolytic compounds, particularly SSRIs, are often evaluated for their ability to facilitate the extinction of this learned fear response. This is done by repeatedly presenting the CS without the US and measuring the reduction in freezing behavior over time.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and SSRIs.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anxiolytic potential of a novel compound.
References
- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 4. Fast Anxiolytic-Like Effect Observed in the Rat Conditioned Defensive Burying Test, after a Single Oral Dose of Natural Protein Extract Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Dose-response analysis of the behavioral effects of diazepam: II. Psychomotor performance, cognition and mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin dipeptoid antagonists: design, synthesis, and anxiolytic profile of some novel CCK-A and CCK-B selective and "mixed" CCK-A/CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PD 136450 and Other Neuromodulators in Fear Extinction
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic interventions for anxiety and trauma-related disorders is continually evolving, with a significant focus on modulating the process of fear extinction. Fear extinction, the gradual reduction of a conditioned fear response, is a critical learning process that is often impaired in conditions such as post-traumatic stress disorder (PTSD) and phobias. This guide provides a comparative analysis of PD 136450, a cholecystokinin B (CCK-B) receptor antagonist, against other well-studied compounds—D-cycloserine (DCS), selective serotonin reuptake inhibitors (SSRIs), and cannabinoid receptor agonists—in their capacity to modulate fear extinction. The information presented is based on preclinical and clinical experimental data, offering a resource for researchers and drug development professionals in the field of neuroscience and psychopharmacology.
Overview of Compounds and Mechanisms of Action
Fear extinction is not the erasure of the original fear memory but rather the formation of a new, inhibitory memory. Several neurotransmitter systems are implicated in this complex process, making them targets for pharmacological intervention.
-
This compound: This compound is a potent and selective antagonist of the CCK-B receptor. The cholecystokinin (CCK) system, particularly through its CCK-B receptor subtype, is known to have anxiogenic (anxiety-promoting) effects. By blocking this receptor, this compound is hypothesized to reduce anxiety and potentially facilitate the extinction of fear memories.
-
D-cycloserine (DCS): A partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, DCS is one of the most extensively studied fear extinction enhancers.[1][2][3] The NMDA receptor is crucial for synaptic plasticity, learning, and memory, including the consolidation of extinction memory.[1][2][3]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, including fluoxetine and citalopram, increases the extracellular levels of serotonin by blocking its reuptake.[4][5] The serotonergic system has a complex and sometimes contradictory role in fear and anxiety, with acute and chronic administration of SSRIs showing different effects on fear extinction.[4][6]
-
Cannabinoid Receptor Agonists: Compounds like delta-9-tetrahydrocannabinol (THC) and synthetic agonists act on the cannabinoid type 1 (CB1) receptor. The endocannabinoid system is a key modulator of synaptic transmission and plasticity in brain regions critical for fear memory, such as the amygdala and prefrontal cortex.[[“]][[“]][9]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of these compounds in modulating fear extinction. The primary measure in many preclinical studies is the percentage of time spent "freezing," a natural fear response in rodents.
| Compound | Study Population | Dosage | Effect on Fear Extinction | Key Findings | Citations |
| This compound | Rats | 0.01-1.0 mg/kg | Facilitated Extinction | Reduced freezing behavior during extinction trials. | |
| D-cycloserine (DCS) | Humans | 50 mg | Enhanced Extinction Recall | Reduced return of fear 24 hours after extinction training. | [10] |
| Rats | 15 mg/kg | Facilitated Extinction Consolidation | Enhanced retention of extinction memory when given post-extinction training. | [11] | |
| SSRIs (Citalopram) | Rats | 10 mg/kg/day (Chronic) | Impaired Extinction Acquisition | Increased freezing during extinction training after chronic treatment. | [4] |
| SSRIs (Fluoxetine) | Humans | Not specified | Enhanced Extinction Learning | Fluvoxamine led to faster extinction of fear responses. | [5] |
| Cannabinoid Agonists (THC) | Humans | Oral dronabinol | Prevented Spontaneous Recovery | Lower skin conductance response to the extinguished stimulus 24 hours later. | [12][13] |
| Mice | 0.75 mg/kg (WIN55,212-2) | Inhibited Extinction | Higher percentage of freezing during extinction sessions. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of typical experimental protocols used to assess the effects of these compounds on fear extinction.
Fear Conditioning and Extinction Paradigm (Rodents)
-
Habituation: Animals are habituated to the experimental chamber.
-
Fear Acquisition: A neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This is repeated over several trials.
-
Drug Administration: The compound of interest (e.g., this compound, DCS, SSRI, cannabinoid agonist) or a vehicle is administered at a specific time point before or after extinction training.
-
Extinction Training: The CS is presented repeatedly in the absence of the US.
-
Extinction Recall/Reinstatement/Renewal: At a later time point (e.g., 24 hours), the animal is re-exposed to the CS in the extinction context (recall), presented with the US alone before CS presentation (reinstatement), or placed in a novel context before CS presentation (renewal) to test the robustness of the extinction memory.
-
Behavioral Measurement: Freezing behavior is typically quantified as the primary measure of fear.
Human Fear Conditioning and Extinction Paradigm
-
Participant Recruitment: Healthy volunteers or patients with anxiety disorders are recruited.
-
Fear Acquisition: A neutral visual or auditory CS is paired with a mild aversive US, such as a weak electric shock or a loud noise. Fear is often measured through skin conductance response (SCR) and fear-potentiated startle.[14][15]
-
Drug Administration: The investigational drug or placebo is administered, often in a double-blind manner.
-
Extinction Training: The CS is presented multiple times without the US.
-
Extinction Recall: 24 hours later, participants are re-exposed to the CS to measure the retention of the extinction memory, again using SCR and fear-potentiated startle as primary outcomes.[16][17]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical flow of the experimental paradigms.
Caption: Core fear extinction circuitry in the brain.
Caption: A typical three-day fear extinction experimental workflow.
Caption: Simplified signaling pathways for each compound class.
Discussion and Future Directions
The modulation of fear extinction is a promising avenue for the development of novel therapeutics for anxiety and trauma-related disorders.
-
This compound , as a CCK-B antagonist, presents a unique mechanism of action by targeting the anxiogenic CCK system. Preclinical data suggests its potential in facilitating fear extinction, warranting further investigation to elucidate its efficacy and translational potential to human populations.
-
D-cycloserine has shown considerable promise as a cognitive enhancer for exposure-based therapies.[10][18][19] However, its efficacy can be variable, and further research is needed to optimize dosing, timing of administration, and patient selection.[20]
-
The role of SSRIs in fear extinction is complex. While they are a first-line treatment for anxiety disorders, preclinical studies suggest that chronic administration may impair extinction learning.[4][21][22] This highlights the need for a deeper understanding of the neuroadaptive changes that occur with long-term SSRI treatment and how they interact with behavioral therapies. Conversely, some human studies suggest a facilitatory role.[5]
-
Cannabinoid receptor agonists have demonstrated the ability to enhance the consolidation of extinction memory and prevent the return of fear.[9][12][13] The development of compounds that can harness the therapeutic potential of the endocannabinoid system while minimizing psychoactive side effects is a key area for future research.
References
- 1. The NMDA Agonist D-Cycloserine Facilitates Fear Memory Consolidation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptors and fear extinction: implications for cognitive behavioral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Antidepressant Treatment Impairs the Acquisition of Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Serotonin in Fear Learning and Memory: A Systematic Review of Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute SSRIs Increase Conditioned Fear Expression: Blockade with a 5-HT2C Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. Cannabinoid Modulation of Fear Extinction Brain Circuits: A Novel Target to Advance Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Augmenting extinction learning with D-cycloserine reduces return of fear: a randomized, placebo-controlled fMRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of D-cycloserine in conjunction with fear extinction training on extracellular signal-regulated kinase activation in medial prefrontal cortex and amygdala in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cannabinoid facilitation of fear extinction memory recall in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fear conditioning and extinction across development: Evidence from human studies and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditioned fear extinction and reinstatement in a human fear-potentiated startle paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human fear extinction and return of fear using reconsolidation update mechanisms: The contribution of on-line expectancy ratings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A meta-analysis of D-cycloserine and the facilitation of fear extinction and exposure therapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A meta-analysis of D-cycloserine and the facilitation of fear extinction and exposure therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labs.la.utexas.edu [labs.la.utexas.edu]
- 21. sciencedaily.com [sciencedaily.com]
- 22. eurekalert.org [eurekalert.org]
Safety Operating Guide
Proper Disposal Procedures for PD 136450: A Guide for Laboratory Professionals
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for PD 136450 is not publicly available. Therefore, this guidance is based on established best practices for the handling and disposal of novel research chemicals with unknown hazard profiles. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.[1][2][3][4][5]
The responsible management of chemical waste is paramount for laboratory safety and environmental protection. For a research compound like this compound, where specific hazard data is limited, a cautious approach is necessary. This guide provides essential procedural information to ensure the safe and compliant disposal of this compound.
I. Pre-Disposal Planning and Waste Minimization
A comprehensive disposal plan must be established before any experimental work involving this compound begins.[6][7] The primary principle of chemical management is to minimize waste generation.[6][8] This can be achieved through careful experimental design and purchasing only the necessary quantities of the compound.
II. Personal Protective Equipment (PPE)
When handling this compound in its pure form or in solution, as well as any resulting waste, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves, such as nitrile. Gloves should be inspected before use and disposed of as hazardous waste after handling. |
| Eye Protection | Use safety glasses with side shields or chemical splash goggles to prevent eye exposure.[9] |
| Body Protection | A standard laboratory coat is required to protect skin from potential contact. |
| Respiratory Protection | If handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary. Your institution's EHS office should be consulted for specific recommendations.[9] |
III. Detailed Disposal Protocol
The following step-by-step protocol outlines the proper segregation and containment of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][10]
-
Solid Waste: All non-sharp, solid materials contaminated with this compound, including residual powder, contaminated weighing paper, and used pipette tips, must be collected in a designated "Solid Hazardous Waste" container.[7]
-
Liquid Waste:
-
Solvent-Based Solutions: Solutions of this compound in organic solvents must be segregated based on the solvent type. Collect solutions with halogenated solvents (e.g., dichloromethane, chloroform) separately from those with non-halogenated solvents (e.g., DMSO, ethanol, methanol).[6][7]
-
Aqueous Solutions: Aqueous solutions containing this compound must not be poured down the drain.[7][10] They should be collected in a designated "Aqueous Hazardous Waste" container.
-
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[2][7]
Step 2: Container Management
Proper management of waste containers is essential for safe storage and transport.
-
Compatibility: Use containers that are chemically compatible with the waste they hold. For instance, corrosive wastes should not be stored in metal containers.[1][2][5]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents, including solvents and estimated concentrations.[3][4][11] Avoid using chemical formulas or abbreviations.
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[1][2][3][4][5][6]
-
Storage: Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10] This area should provide secondary containment, such as a spill tray, to capture any potential leaks.[6][11]
Step 3: Decontamination of Empty Containers
Containers that previously held this compound must be properly decontaminated before disposal.
-
To be considered "empty," the container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3][6]
-
The first rinsate from this process must be collected and disposed of as hazardous waste.[3][6]
-
After thorough rinsing, the original label on the container should be defaced or removed before the container is discarded with regular laboratory glass or plastic waste.[11]
Step 4: Final Disposal
Once waste containers are full, contact your institution's EHS department to arrange for a scheduled pickup and final disposal.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. essr.umd.edu [essr.umd.edu]
- 5. purdue.edu [purdue.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. msdsdigital.com [msdsdigital.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. nswai.org [nswai.org]
Personal protective equipment for handling PD 136450
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of PD 136450. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is chemically identified as N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide. It is a research chemical, primarily used in the field of oncology.
| Identifier | Value |
| CAS Number | 136450-11-8[1] |
| Molecular Formula | C27H22N2O4[1] |
| Molecular Weight | 438.47 g/mol [1] |
| Appearance | White to off-white powder |
| Purity | Typically >95% |
| Storage | Store in a dry and cool environment[2]. Recommended storage at 2-8°C. |
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood. | To prevent inhalation of fine particles. |
| Body Protection | A laboratory coat must be worn. | To protect skin and clothing from contamination. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental integrity.
Workflow for Handling this compound
Caption: Standard workflow for the safe handling of this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Logical Flow
Caption: Logical flow for the proper disposal of this compound and associated waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols should be developed and approved by the institution's safety committee before any work with this compound begins. These protocols should include specific details on concentration, solvent, and handling procedures for the intended application. As this compound is a research compound, specific experimental protocols are application-dependent and not publicly available. Researchers should consult relevant scientific literature for methodologies related to their specific area of investigation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
